Meconin-d3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-7-(trideuteriomethoxy)-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-12-7-4-3-6-5-14-10(11)8(6)9(7)13-2/h3-4H,5H2,1-2H3/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFFGRQMMWVHIB-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(COC2=O)C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC2=C1C(=O)OC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857950 | |
| Record name | 6-Methoxy-7-[(~2~H_3_)methyloxy]-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29809-15-2 | |
| Record name | 6-Methoxy-7-[(~2~H_3_)methyloxy]-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Isotopic Purity of Meconin-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of Meconin-d3, a deuterated analog of Meconin. This compound is primarily utilized as an internal standard for the quantitative analysis of Meconin, a major metabolite of the antitussive and potential anticancer drug, Noscapine.[1][2][3] The accuracy of pharmacokinetic and metabolic studies involving Noscapine relies heavily on the precise characterization of its metabolites, making the isotopic purity of standards like this compound a critical parameter.
Data Presentation: Isotopic Purity Specifications
The isotopic purity of commercially available this compound is typically high, ensuring minimal interference from unlabeled or partially labeled species in sensitive analytical methods. Below is a summary of representative quantitative data for this compound.
| Parameter | Specification | Notes |
| Isotopic Purity | ≥99% deuterated forms (d1-d3) | This specification from commercial suppliers indicates that the sum of all deuterated forms (d1, d2, and d3) constitutes at least 99% of the material. |
| Chemical Purity | ≥98% | Determined by methods such as HPLC or GC, ensuring the absence of significant chemical impurities. |
| Molecular Formula | C₁₀H₇D₃O₄ | The three deuterium atoms are typically located on one of the methoxy groups. |
| Molecular Weight | 197.20 g/mol | This reflects the incorporation of three deuterium atoms in place of hydrogen. |
Experimental Protocols
The determination of isotopic purity for deuterated compounds like this compound requires robust analytical techniques capable of differentiating between isotopologues. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed for this purpose.[4]
Protocol 1: Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)
This protocol outlines a general procedure for assessing the isotopic enrichment of this compound using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).
1. Objective: To quantify the relative abundance of this compound (d3), and its d0, d1, and d2 isotopologues.
2. Materials and Reagents:
-
This compound sample
-
Unlabeled Meconin standard
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
High-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a UHPLC system
3. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Flow Rate: 0.3 mL/min
-
Gradient: 10% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
4. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 150-250
-
Resolution: ≥ 60,000 FWHM
-
AGC Target: 1e6
-
Maximum Injection Time: 100 ms
5. Procedure:
-
Sample Preparation: Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile/water. Prepare a similar solution of unlabeled Meconin.
-
Analysis: Inject the unlabeled Meconin to determine its retention time and mass spectrum, including the natural abundance of isotopes. Then, inject the this compound sample.
-
Data Extraction: Extract the ion chromatograms for the [M+H]⁺ ions of each isotopologue:
-
d0 (unlabeled Meconin): m/z 195.0652
-
d1: m/z 196.0715
-
d2: m/z 197.0778
-
d3 (this compound): m/z 198.0840
-
-
Calculation of Isotopic Purity: Integrate the peak area for each extracted ion chromatogram. The isotopic purity is calculated as the percentage of the d3 isotopologue relative to the sum of all isotopologues.[5]
-
Isotopic Purity (%) = [Area(d3) / (Area(d0) + Area(d1) + Area(d2) + Area(d3))] x 100
-
Protocol 2: Isotopic Purity Determination by ¹H NMR Spectroscopy
This protocol describes the use of proton NMR to determine the level of deuteration at the target methoxy group.
1. Objective: To determine the percentage of deuterium incorporation by measuring the residual proton signal of the deuterated methoxy group.
2. Materials and Reagents:
-
This compound sample (5-10 mg)
-
Deuterated NMR solvent (e.g., Chloroform-d, CDCl₃) of high purity
-
Internal standard with a known concentration (optional, for quantitative analysis)
3. NMR Instrument Parameters:
-
Spectrometer: 400 MHz or higher
-
Solvent: CDCl₃
-
Number of Scans: 128 or higher to ensure good signal-to-noise for the residual proton signal.
-
Relaxation Delay (d1): 5 seconds to allow for full relaxation of protons.
4. Procedure:
-
Sample Preparation: Dissolve the this compound sample in the deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integration and Calculation:
-
Identify the singlet signal for the non-deuterated methoxy group.
-
Identify the small residual singlet for the partially protonated -OCD₂H group.
-
Integrate a well-resolved, non-deuterated proton signal in the molecule (e.g., an aromatic proton) as a reference (Integral_ref).
-
Integrate the residual proton signal of the deuterated methoxy group (Integral_residual).
-
The percentage of the residual protonated species can be calculated relative to the reference proton. The isotopic purity is then inferred from this value.
-
Mandatory Visualization
Noscapine Metabolism and Signaling Pathway
This compound is a deuterated form of Meconin, a major metabolite resulting from the C-C bond cleavage of Noscapine. Noscapine itself has been investigated for its anticancer properties, which are mediated through various signaling pathways, including the PI3K/mTOR pathway. The diagram below illustrates the metabolic conversion of Noscapine to Meconin and the subsequent signaling cascade influenced by Noscapine.
Caption: Metabolic conversion of Noscapine and its effect on the PTEN/PI3K/mTOR signaling pathway.
Experimental Workflow for Isotopic Purity Analysis
The following diagram outlines the logical flow of the experimental work for determining the isotopic purity of this compound.
Caption: Workflow for the determination of isotopic purity of this compound using HRMS and NMR.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabolic fate of noscapine. II. Isolation and identification of novel metabolites produced by C-C bond cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Meconin-d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Meconin-d3, a deuterated analog of meconine. It covers its chemical structure, physicochemical properties, and its critical role as an internal standard in analytical chemistry, particularly in the context of forensic toxicology and drug metabolism studies. This document also outlines detailed experimental protocols for its application and discusses its metabolic origin.
Chemical Structure and Properties
This compound is the deuterium-labeled form of meconine, where the three hydrogen atoms of one of the methoxy groups are replaced with deuterium.[1] This isotopic labeling makes it an ideal internal standard for the quantification of meconine using mass spectrometry-based methods.[2]
Below is the 2D chemical structure of this compound:
Caption: 2D Chemical Structure of this compound.
Physicochemical and Spectroscopic Properties
The key physicochemical and computed properties of this compound are summarized in the table below. This data is essential for its application in analytical method development.
| Property | Value | Reference |
| IUPAC Name | 6-methoxy-7-(trideuteriomethoxy)-3H-2-benzofuran-1-one | [3] |
| CAS Number | 29809-15-2 | [3] |
| Molecular Formula | C₁₀H₇D₃O₄ | [3] |
| Molecular Weight | 197.20 g/mol | |
| Exact Mass | 197.07673903 Da | |
| XLogP3 | 1.3 | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bond Count | 2 | |
| Topological Polar Surface Area | 44.8 Ų | |
| Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 10 mg/ml | |
| UV Absorption Maxima | 211, 309 nm |
Metabolic Origin and Significance
Meconin is an endogenous metabolite of Noscapine, a non-narcotic opium alkaloid used as an antitussive agent. The metabolic pathway involves the cleavage of the C-C bond in the Noscapine molecule. Meconine is a major metabolite found in the urine of rats, rabbits, and humans after Noscapine administration.
The presence of meconine in biological samples, such as urine or meconium, is considered a marker for the use of illicit opiates, as Noscapine is a constituent of opium. Therefore, the accurate quantification of meconine is of significant interest in forensic toxicology.
The metabolic conversion of Noscapine to Meconine is illustrated in the following pathway:
Caption: Metabolic pathway of Noscapine to Meconine.
Application in Quantitative Analysis
This compound is primarily used as an internal standard for the quantification of meconine in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise measurements.
Experimental Protocol: Quantification of Meconine in Meconium using LC-MS/MS
This protocol is a representative method synthesized from established procedures for the analysis of drugs of abuse in meconium.
3.1.1. Materials and Reagents
-
This compound internal standard solution (e.g., 1 µg/mL in methanol)
-
Meconine calibration standards
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Ammonium acetate
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Phosphate buffer (pH 6)
3.1.2. Sample Preparation
-
Weigh approximately 0.2 g of meconium into a polypropylene tube.
-
Add 1 mL of phosphate buffer (pH 6) and homogenize the sample using a vortex mixer and/or sonicator until it is a uniform slurry.
-
Spike the homogenized sample with a known amount of this compound internal standard solution (e.g., 50 µL of a 100 ng/mL solution).
-
Perform a solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.
-
Condition the SPE cartridge with methanol followed by deionized water and then the phosphate buffer.
-
Load the homogenized meconium sample onto the cartridge.
-
Wash the cartridge with deionized water and then a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the meconine and this compound with an appropriate solvent (e.g., methanol with 2% formic acid).
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
3.1.3. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water with 5 mM ammonium acetate.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B over several minutes to achieve separation of meconine from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both meconine and this compound.
-
Meconine: m/z 195.1 → [product ion 1], m/z 195.1 → [product ion 2]
-
This compound: m/z 198.1 → [corresponding product ion 1], m/z 198.1 → [corresponding product ion 2] (Note: Specific MRM transitions should be optimized in the laboratory.)
-
3.1.4. Data Analysis A calibration curve is constructed by plotting the ratio of the peak area of the meconine MRM transition to the peak area of the this compound MRM transition against the concentration of the meconine calibration standards. The concentration of meconine in the unknown samples is then determined from this calibration curve.
The general workflow for this analytical procedure is depicted below:
Caption: Analytical workflow for meconine quantification.
Synthesis of this compound
A specific, publicly available, step-by-step protocol for the synthesis of this compound is not available, as its production is typically a proprietary process of commercial suppliers. However, a representative synthesis could be achieved through the O-methylation of the corresponding desmethyl-meconine precursor using a deuterated methylating agent.
A plausible synthetic approach would involve:
-
Synthesis or isolation of a suitable precursor: This would be a meconine analog where one of the methoxy groups is replaced with a hydroxyl group.
-
Deuterated Methylation: The hydroxyl group of the precursor would be methylated using a deuterated methylating agent such as deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄) in the presence of a suitable base (e.g., K₂CO₃ or NaH) and an appropriate solvent.
-
Purification: The final product, this compound, would then be purified using standard techniques such as column chromatography and recrystallization to achieve high chemical and isotopic purity.
The isotopic purity of the final product is a critical parameter and should be confirmed by mass spectrometry and NMR spectroscopy.
Conclusion
This compound is an indispensable tool for researchers in toxicology, forensics, and pharmacology. Its use as an internal standard enables the reliable and accurate quantification of meconine, a key biomarker for exposure to illicit opiates. The methodologies and data presented in this guide provide a comprehensive resource for the effective application of this compound in a research setting.
References
An In-depth Technical Guide to the Synthesis and Manufacturing of Meconin-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for Meconin-d3, a deuterated analog of Meconin. This compound serves as a crucial internal standard for the quantitative analysis of Meconin, a metabolite of noscapine and a biomarker for illicit opiate use.[1][2][3][4] Given the absence of a publicly detailed manufacturing process, this document outlines a chemically sound, multi-step synthesis based on established organic chemistry principles and deuteration methodologies.
The proposed synthesis involves the selective demethylation of one of the methoxy groups of Meconin, followed by re-methylation using a deuterated methylating agent to introduce the three deuterium atoms. This guide details the experimental protocols, presents hypothetical quantitative data in tabular format, and visualizes the process workflows and reaction mechanisms using Graphviz diagrams.
Proposed Synthesis Pathway for this compound
The overall synthetic strategy to produce this compound (6,7-dimethoxy-d3-1(3H)-isobenzofuranone) from Meconin (6,7-dimethoxy-1(3H)-isobenzofuranone) can be conceptualized as a two-step process:
-
Selective O-Demethylation: One of the two methoxy groups of Meconin is selectively removed to yield a hydroxyl group. For the purpose of this guide, we will focus on the selective demethylation at the 7-position to produce 7-hydroxy-6-methoxy-1(3H)-isobenzofuranone.
-
Deuteromethylation: The resulting hydroxyl group is then methylated using a deuterated methylating agent, such as Iodomethane-d3 (CD₃I), to introduce the trideuteromethyl group.
Caption: Proposed two-step synthesis workflow for this compound from Meconin.
Experimental Protocols
Step 1: Selective O-Demethylation of Meconin
Several reagents can be employed for the selective O-demethylation of aryl methyl ethers.[5] A common and relatively mild method involves the use of boron tribromide (BBr₃).
Methodology:
-
Reaction Setup: A solution of Meconin (1 equivalent) in anhydrous dichloromethane (DCM) is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78°C using a dry ice/acetone bath.
-
Reagent Addition: A solution of boron tribromide (1.1 equivalents) in anhydrous DCM is added dropwise to the cooled Meconin solution with constant stirring.
-
Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of methanol, followed by water.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, 7-hydroxy-6-methoxy-1(3H)-isobenzofuranone, is then purified by column chromatography on silica gel.
| Parameter | Value/Condition |
| Starting Material | Meconin |
| Reagent | Boron Tribromide (BBr₃) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | -78°C to Room Temperature |
| Reaction Time | 12-24 hours |
| Hypothetical Yield | 75-85% |
| Purification | Column Chromatography |
Table 1: Summary of reaction conditions for the selective O-demethylation of Meconin.
Step 2: Deuteromethylation of 7-Hydroxy-6-methoxy-1(3H)-isobenzofuranone
The introduction of the trideuteromethyl group is achieved via a Williamson ether synthesis using a deuterated methylating agent. Iodomethane-d3 (CD₃I) is a common choice for this transformation.
Methodology:
-
Reaction Setup: The purified 7-hydroxy-6-methoxy-1(3H)-isobenzofuranone (1 equivalent) is dissolved in a polar aprotic solvent such as anhydrous dimethylformamide (DMF) or acetone in a round-bottom flask under an inert atmosphere.
-
Base Addition: A base, such as potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydride (NaH, 1.2 equivalents), is added to the solution to deprotonate the hydroxyl group, forming the corresponding phenoxide. The mixture is stirred at room temperature for 30-60 minutes.
-
Deuteromethylating Agent Addition: Iodomethane-d3 (CD₃I, 1.2 equivalents) is added to the reaction mixture.
-
Reaction Progression: The reaction is stirred at room temperature or gently heated (e.g., to 50-60°C) for 2-6 hours, with progress monitored by TLC.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature, and water is added. The product is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude this compound is purified by column chromatography.
| Parameter | Value/Condition |
| Starting Material | 7-Hydroxy-6-methoxy-1(3H)-isobenzofuranone |
| Reagent | Iodomethane-d3 (CD₃I) |
| Base | Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) |
| Solvent | Anhydrous Dimethylformamide (DMF) or Acetone |
| Temperature | Room Temperature to 60°C |
| Reaction Time | 2-6 hours |
| Hypothetical Yield | 80-90% |
| Isotopic Purity | >98% |
| Purification | Column Chromatography |
Table 2: Summary of reaction conditions for the deuteromethylation step.
Signaling Pathways and Logical Relationships
Mechanism of O-Demethylation with BBr₃
The demethylation of the aryl methyl ether with boron tribromide proceeds through the formation of a Lewis acid-base adduct, followed by nucleophilic attack of the bromide ion on the methyl group.
Caption: Mechanism of O-demethylation of an aryl methyl ether using BBr₃.
Mechanism of Williamson Ether Synthesis for Deuteromethylation
This classic Sₙ2 reaction involves the formation of a phenoxide ion, which then acts as a nucleophile to attack the electrophilic deuterated methyl iodide.
Caption: Mechanism of deuteromethylation via Williamson ether synthesis.
Conclusion
This technical guide outlines a robust and plausible synthetic route for the preparation of this compound. The described two-step process, involving selective O-demethylation followed by deuteromethylation, utilizes well-established chemical transformations. While specific reaction conditions would require optimization in a laboratory or manufacturing setting, the methodologies presented here provide a solid foundation for the synthesis of this important analytical standard. The detailed protocols and mechanistic diagrams serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, drug metabolism, and forensic toxicology.
References
- 1. Detection of Codeine, Morphine, 6-Monoacetylmorphine, and Meconin in Human Umbilical Cord Tissue: Method Validation and Evidence of In Utero Heroin Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Meconin | Endogenous Metabolite | TargetMol [targetmol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. soc.chim.it [soc.chim.it]
Meconin-d3 (CAS Number: 29809-15-2): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Meconin-d3 (CAS: 29809-15-2), a deuterated analog of Meconin. This document details its chemical and physical properties, its primary application as an internal standard in analytical chemistry, and its relationship to the metabolic pathway of noscapine. Detailed experimental protocols and visual diagrams are provided to support its practical application in research and development.
Core Compound Details
This compound is the deuterium-labeled form of meconin, a natural phthalide lactone found in opium and a known metabolite of the antitussive drug noscapine. Its deuteration makes it an ideal internal standard for mass spectrometry-based quantitative analysis of meconin.
Physicochemical Properties
The key physical and chemical properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 29809-15-2 | [1][2] |
| Molecular Formula | C₁₀H₇D₃O₄ | [1][3] |
| Molecular Weight | 197.20 g/mol | [3] |
| Formal Name | 6,7-dimethoxy-d3-1(3H)-isobenzofuranone | |
| Synonyms | Opianyl-d3, 6,7-Dimethoxyphthalide-d3 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF. | |
| Storage Temperature | -20°C |
Structural Information
| Identifier | Value |
| SMILES | COC1=C(OC([2H])([2H])[2H])C2=C(C=C1)C(=O)OC2 |
| InChI | InChI=1S/C10H10O4/c1-12-7-4-3-6-5-14-10(11)8(6)9(7)13-2/h3-4H,5H2,1-2H3/i1D3 |
Application in Quantitative Analysis
This compound is primarily utilized as an internal standard in analytical methodologies, particularly in chromatography coupled with mass spectrometry (GC-MS and LC-MS/MS), for the precise quantification of meconin in biological matrices. Meconin is a recognized biomarker for the consumption of opiates, specifically heroin and codeine, as it is a metabolite of noscapine, a natural alkaloid present in opium. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and reliability of the quantitative results.
Experimental Workflow: Quantification of Meconin in Urine
The following diagram illustrates a typical workflow for the quantification of meconin in a urine sample using this compound as an internal standard.
Caption: Workflow for meconin quantification using this compound.
Detailed Experimental Protocol: LC-MS/MS Quantification of Meconin in Urine
This protocol is a representative method synthesized from common practices in the field for the quantification of meconin in urine samples using this compound as an internal standard.
1. Materials and Reagents:
-
Meconin analytical standard
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Phosphate buffer (pH 6)
-
Urine samples (calibrators, quality controls, and unknowns)
2. Preparation of Standards and Solutions:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve meconin and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the meconin stock solution in a 50:50 methanol:water mixture to create calibration standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in a 50:50 methanol:water mixture.
3. Sample Preparation (Solid-Phase Extraction):
-
To 1 mL of each urine sample (calibrator, QC, or unknown), add 50 µL of the 100 ng/mL this compound internal standard working solution and 1 mL of phosphate buffer (pH 6). Vortex for 30 seconds.
-
Condition SPE Cartridge: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Load Sample: Load the prepared urine sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 20% methanol in water.
-
Elute: Elute the analytes with 2 mL of acetonitrile into a clean collection tube.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate meconin from potential interferences (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Meconin: Precursor ion (Q1) m/z 195.1 → Product ion (Q3) m/z 177.1
-
This compound: Precursor ion (Q1) m/z 198.1 → Product ion (Q3) m/z 180.1
-
-
5. Quantification:
-
Construct a calibration curve by plotting the peak area ratio of meconin to this compound against the concentration of the calibration standards.
-
Determine the concentration of meconin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Metabolic Pathway of Noscapine to Meconin
Meconin is a significant metabolite of noscapine, an alkaloid found in opium poppies. The metabolic conversion of noscapine to meconin is an important consideration in both pharmacology and toxicology. The biotransformation primarily occurs in the liver and involves several enzymatic reactions.
The metabolic breakdown of noscapine can proceed through hydrolysis of the lactone ring, followed by further degradation. A key step in the formation of meconin from noscapine involves the cleavage of the C-C bond between the phthalide and the isoquinoline moieties of the noscapine molecule. This process is catalyzed by cytochrome P450 enzymes.
Caption: Simplified metabolic pathway of noscapine.
Synthesis of this compound
A detailed, publicly available protocol for the synthesis of this compound is not readily found in the literature. However, a plausible synthetic route would involve the synthesis of the unlabeled meconin followed by or incorporating a deuteration step. One common method for introducing a deuterated methyl group is to use a deuterated methylating agent, such as iodomethane-d3 (CD₃I), in a reaction with a suitable precursor.
A potential synthetic approach could start from a demethylated precursor of meconin, such as 6,7-dihydroxyphthalide. The selective methylation of one of the hydroxyl groups followed by methylation of the second hydroxyl group using a deuterated methyl source would yield this compound.
Caption: A potential synthetic pathway for this compound.
Conclusion
This compound (CAS: 29809-15-2) is an indispensable tool for researchers in analytical toxicology, pharmacology, and drug metabolism. Its role as a stable isotope-labeled internal standard enables the accurate and precise quantification of meconin, a key biomarker for opiate consumption. This guide provides the fundamental technical information and representative experimental frameworks to facilitate its effective use in a research setting.
References
Meconin-d3 as a Metabolite of Noscapine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Meconin as a significant metabolite of the anti-cancer and antitussive agent, Noscapine. Particular focus is given to the quantitative aspects of this metabolic pathway, detailed experimental protocols for its analysis, and the likely role of its deuterated analog, Meconin-d3, in modern analytical methodologies.
Introduction
Noscapine, a phthalideisoquinoline alkaloid derived from the opium poppy, has garnered significant interest for its potential as a non-toxic, tubulin-binding anti-cancer agent[1]. Understanding its metabolic fate is crucial for its development as a therapeutic. One of the primary metabolic pathways of Noscapine involves the cleavage of its C-C bond, leading to the formation of several metabolites, with Meconin being a major product found in various species, including humans[2]. This guide delves into the specifics of this metabolic transformation and the analytical techniques used for its characterization.
Quantitative Analysis of Meconin Formation
The formation of Meconin from Noscapine has been quantitatively assessed in several preclinical and clinical studies. The data consistently points to Meconin as a major urinary metabolite.
Table 1: Urinary Excretion of Meconin following Noscapine Administration
| Species | Dosage | Observation Period | Percentage of Dose Excreted as Meconin in Urine | Reference |
| Rats | 120 mg/kg (oral) | 24 hours | ~3% | [2] |
| Rabbits | 150 mg/kg (oral) | 24 hours | ~8% | [2] |
| Humans | 10 mg (oral) | 24 hours | ~2% (with one subject showing 22%) | [2] |
Metabolic Pathway of Noscapine to Meconin
The biotransformation of Noscapine to Meconin is a critical step in its metabolism. This process involves the cleavage of the bond between the phthalide and isoquinoline moieties of the Noscapine molecule. This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver. While multiple CYP isoforms are involved in the overall metabolism of Noscapine, the specific enzymes responsible for the C-C bond cleavage leading to Meconin are part of a broader metabolic map.
Experimental Protocols
The analysis of Noscapine and its metabolites, including Meconin, is predominantly carried out using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). The use of a deuterated internal standard like this compound is critical for accurate quantification, as it compensates for variability during sample preparation and analysis.
LC-MS/MS Method for Noscapine and Metabolites in Plasma
This protocol provides a general framework for the simultaneous quantification of Noscapine and its metabolites in plasma.
1. Sample Preparation:
-
To 100 µL of plasma, add an internal standard solution (e.g., containing this compound and other deuterated analogs).
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
System: UPLC coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for each analyte and internal standard would be determined during method development.
GC-MS Method for Meconin in Urine
This protocol is suitable for the detection and quantification of Meconin in urine samples.
1. Sample Preparation:
-
To 1 mL of urine, add an internal standard (e.g., this compound).
-
Adjust the pH to ~9 with a suitable buffer (e.g., borate buffer).
-
Perform liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer and evaporate to dryness.
-
Derivatize the residue to improve volatility and chromatographic properties (e.g., with BSTFA).
2. GC-MS Conditions:
-
System: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: A suitable temperature gradient to separate the analytes.
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) using characteristic ions for Meconin and this compound.
Role of this compound as an Internal Standard
In quantitative mass spectrometry, stable isotope-labeled internal standards are the gold standard for achieving high accuracy and precision. This compound, a deuterated analog of Meconin, is an ideal internal standard for the quantification of Meconin for the following reasons:
-
Similar Physicochemical Properties: It behaves almost identically to the non-labeled Meconin during sample extraction, derivatization, and chromatographic separation.
-
Mass Difference: It is easily distinguished from the endogenous Meconin by the mass spectrometer due to the mass difference of the deuterium atoms.
-
Correction for Matrix Effects: It effectively compensates for any ion suppression or enhancement caused by the sample matrix, a common issue in biological samples.
The following diagram illustrates a typical workflow for a quantitative analysis using an internal standard.
Conclusion
The metabolic conversion of Noscapine to Meconin is a well-established pathway. The quantitative data underscores its significance as a major metabolite. For researchers in drug development, a thorough understanding of this metabolic route is essential for interpreting pharmacokinetic and pharmacodynamic data. The use of robust analytical methods, incorporating stable isotope-labeled internal standards like this compound, is paramount for generating reliable and accurate data in preclinical and clinical studies of Noscapine. This guide provides the foundational knowledge and experimental frameworks to support such investigations.
References
In-Depth Technical Guide on the Stability and Storage of Meconin-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Meconin-d3. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard or in other analytical applications. This document summarizes key data on its storage, potential degradation pathways, and the metabolic context in which it is relevant.
Introduction to this compound
This compound is the deuterated form of Meconin, a natural phthalideisoquinoline alkaloid and a primary metabolite of the antitussive drug Noscapine.[1][2] Due to its stable isotope label, this compound is frequently employed as an internal standard in mass spectrometry-based bioanalytical methods for the quantification of Meconin.[3] Accurate quantification is crucial in various research areas, including pharmacokinetic studies of Noscapine and in forensic toxicology to determine opiate use.[2] Understanding the stability and optimal storage conditions of this compound is paramount to ensure the accuracy and reliability of analytical data.
Recommended Storage Conditions
To maintain the integrity and purity of this compound, specific storage conditions are recommended by various suppliers. These conditions are designed to minimize degradation and ensure its suitability for use as an analytical standard.
| Parameter | Recommended Condition | Rationale |
| Temperature | +4°C or Refrigerated (2-8°C) | To slow down potential chemical degradation processes. |
| Form | Solid (lyophilized powder) or in solution | Solid form is generally more stable for long-term storage. Solutions are more prone to degradation. |
| Light | Protect from light | To prevent potential photodegradation. |
| Atmosphere | Store in a well-sealed container | To protect from moisture and atmospheric contaminants. |
This table summarizes generally accepted storage conditions. Users should always refer to the manufacturer's specific recommendations provided with the product.
Chemical Stability and Potential Degradation Pathways
While specific forced degradation studies on this compound are not extensively available in the public domain, an understanding of its chemical structure, a substituted phthalide, allows for the prediction of potential degradation pathways. Forced degradation studies are essential in pharmaceutical development to establish the intrinsic stability of a molecule and to develop stability-indicating analytical methods.
Potential Degradation Pathways for this compound include:
-
Hydrolysis: The lactone ring in the phthalide structure of Meconin is susceptible to hydrolysis, especially under acidic or basic conditions. This would lead to the opening of the lactone ring to form the corresponding carboxylic acid.
-
Oxidation: While the core structure is relatively stable, the methoxy groups could be susceptible to oxidative degradation, potentially leading to demethylation or the formation of other oxidative products.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of organic molecules. The aromatic rings in this compound may absorb UV light, leading to photochemical reactions.
-
Thermal Degradation: High temperatures can provide the energy required to initiate degradation reactions. While Meconin is a solid with a defined melting point, prolonged exposure to elevated temperatures, even below its melting point, could lead to decomposition.
Experimental Protocols for Forced Degradation Studies:
A comprehensive forced degradation study for this compound would involve subjecting it to a variety of stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines. The goal is to achieve 5-20% degradation to identify potential degradants.
A general experimental workflow for such a study is as follows:
Caption: A typical workflow for a forced degradation study.
Metabolic Pathway of Noscapine to Meconin
Meconin is a significant metabolite of Noscapine, formed through the cleavage of the C-C bond between the isoquinoline and phthalide moieties of the Noscapine molecule. This metabolic process is primarily carried out by cytochrome P450 enzymes in the liver. Understanding this pathway is crucial for interpreting pharmacokinetic data of Noscapine and for studies where Meconin levels are monitored.
Caption: Metabolic conversion of Noscapine to Meconin and Cotarnine.
Conclusion
The stability of this compound is critical for its use as a reliable internal standard in analytical chemistry. Adherence to recommended storage conditions, primarily refrigeration and protection from light, is essential to maintain its integrity. While specific degradation data for this compound is limited, an understanding of its chemical structure suggests that hydrolysis, oxidation, photolysis, and thermal stress are potential degradation pathways. Further forced degradation studies are warranted to fully characterize its stability profile and identify potential degradation products. This knowledge will enhance the robustness and accuracy of analytical methods that rely on this compound.
References
Meconin-d3: A Technical Safety and Handling Guide for Researchers
Introduction
Meconin-d3 is the deuterated form of Meconin, a primary metabolite of the opium alkaloid Noscapine.[1] It serves as a critical internal standard for the quantification of Meconin in various biological matrices, typically by mass spectrometry-based methods. Its application is particularly relevant in forensic and clinical toxicology to monitor opiate use.[2] This technical guide provides a comprehensive overview of the safety data sheet (SDS) information for this compound, intended for researchers, scientists, and drug development professionals. Given the limited specific toxicological data for the deuterated form, this guide incorporates safety information from its parent compounds, Meconin and Noscapine.
Chemical and Physical Properties
The physical and chemical properties of this compound are essential for its proper handling, storage, and use in experimental settings. The data presented below has been aggregated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Chemical Name | 6-methoxy-7-(trideuteriomethoxy)-3H-2-benzofuran-1-one | PubChem[3] |
| Synonyms | Opianyl-d3, 6,7-Dimethoxy-1(3H)-isobenzofuranone-d3, Meconic Lactone-d3 | Pharmaffiliates[2], PubChem[3] |
| CAS Number | 29809-15-2 | LGC Standards, Pharmaffiliates |
| Molecular Formula | C₁₀H₇D₃O₄ | LGC Standards, Pharmaffiliates |
| Molecular Weight | 197.20 g/mol | LGC Standards, PubChem |
| Appearance | White Solid | Pharmaffiliates |
| Storage Temperature | 2-8°C Refrigerator | Pharmaffiliates |
| Shipping Conditions | Ambient | Pharmaffiliates |
Toxicological Data
Hazard Classification of Meconin
The Safety Data Sheet for Meconin provides the following GHS hazard classifications:
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory tract irritation |
Source: MedchemExpress SDS for Meconin
Quantitative Toxicity Data for Noscapine
Quantitative toxicological data is available for Noscapine hydrochloride, the parent compound from which Meconin is derived. These values provide an indication of the potential toxicity.
| Test Type | Species | Route of Administration | LD50 Value |
| LD50 | Mouse | Oral | 853 mg/kg |
| LD50 | Mouse | Intraperitoneal | 581 mg/kg |
| LD50 | Mouse | Subcutaneous | 700 mg/kg |
Source: Cayman Chemical SDS for Noscapine (hydrochloride)
Studies have indicated that Noscapine exhibits low toxicity in clinical applications, with side effects at high doses primarily limited to nausea and mild sedation.
Experimental Protocols
Detailed experimental protocols for the safety and toxicological testing of this compound are not publicly available. The hazard classifications for the parent compound, Meconin, are based on standard OECD (Organisation for Economic Co-operation and Development) or equivalent guidelines for chemical safety testing. These typically involve standardized assays for acute toxicity, skin and eye irritation, and other endpoints. For researchers needing to conduct their own safety evaluations, the "Methods in Molecular Biology" series, which includes detailed, reproducible laboratory protocols for drug safety evaluation, is a valuable resource.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Noscapine to Meconin
Meconin is a metabolite of Noscapine. Understanding this metabolic relationship is crucial for interpreting analytical results in toxicology studies.
Caption: Metabolic conversion of Noscapine to Meconin.
Experimental Workflow for Quantification using this compound
This compound is primarily used as an internal standard in quantitative analysis. The following workflow illustrates its typical application in a research setting.
Caption: Use of this compound as an internal standard in LC-MS/MS.
Hazard Communication and Handling Workflow
Based on the GHS classifications for Meconin, the following logical workflow should be followed for safe handling and in case of exposure.
Caption: GHS-based safe handling and emergency response workflow.
Conclusion
While this compound itself lacks extensive, specific safety data, a robust safety profile can be constructed by referencing its non-deuterated form, Meconin, and its metabolic precursor, Noscapine. Researchers and laboratory personnel should handle this compound in accordance with the GHS classifications for Meconin, which indicate it is harmful if swallowed and can cause skin, eye, and respiratory irritation. Standard laboratory safety practices, including the use of personal protective equipment and adequate ventilation, are essential. The information and workflows provided in this guide are intended to support the safe and effective use of this compound in a research environment.
References
Meconin-d3: A Technical Guide for Forensic Toxicology Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Meconin-d3 and its application in forensic toxicology research. Meconin is a key metabolite of noscapine, a compound found in illicit heroin preparations. Its detection in biological samples can serve as a strong indicator of illicit opiate use. This document outlines the metabolic pathway of noscapine to meconin, details analytical methodologies for its detection, and presents quantitative data from forensic studies. The use of the stable isotope-labeled internal standard, this compound, is central to the accurate and precise quantification of meconin in complex biological matrices.
Introduction to Meconin as a Forensic Marker
Meconin is a stable metabolite of noscapine, an opium alkaloid present in illicit heroin as a contaminant. Unlike other opioid markers, meconin is not typically found in pharmaceutical-grade opioids, making its presence a specific indicator of illicit heroin consumption. In forensic toxicology, the detection of meconin can be a valuable tool to differentiate between the use of prescribed opioids and illicit heroin.
This compound is the deuterated analog of meconin. In quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), this compound is used as an internal standard. The principle of isotope dilution mass spectrometry, where a known amount of the deuterated standard is added to the sample, allows for accurate quantification by correcting for variations in sample preparation and instrument response.
Metabolism of Noscapine to Meconin
Noscapine undergoes extensive metabolism in the body. One of the primary metabolic pathways involves the cleavage of the C-C bond, leading to the formation of meconin and cotarnine. Meconin has been identified as a major metabolite of noscapine in various species, including humans, rats, and rabbits.
Meconin-d3 as an Internal Standard in Drug Metabolism Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Meconin-d3 as an internal standard in drug metabolism studies, particularly in the context of quantifying Noscapine and its metabolites. This document outlines the core principles, provides detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations to illustrate key processes.
Introduction: The Role of Deuterated Internal Standards
In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), internal standards (IS) are crucial for achieving accurate and precise results.[1][2] An ideal IS should mimic the physicochemical properties of the analyte of interest to compensate for variations during sample preparation, chromatography, and ionization.[2] Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard because their behavior is nearly identical to the unlabeled analyte, while being distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.[2]
This compound is the deuterated analog of Meconine, a primary metabolite of the antitussive and potential anticancer agent, Noscapine. Therefore, this compound serves as an excellent internal standard for the quantification of Noscapine and its metabolites in biological matrices during pharmacokinetic and drug metabolism studies.
Noscapine Metabolism and the Significance of Meconin
Noscapine undergoes extensive metabolism in the body, primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C9. The metabolic pathways include O-demethylation, N-demethylation, and cleavage of the C-C bond, leading to the formation of several metabolites. One of the major metabolites is Meconine. The metabolic conversion of Noscapine to Meconine is a key pathway to consider in pharmacokinetic assessments.
Below is a diagram illustrating the metabolic pathway of Noscapine to Meconine.
Figure 1: Simplified metabolic pathway of Noscapine to its metabolite Meconine.
Experimental Design: A Representative Bioanalytical Method
This section outlines a detailed, representative experimental protocol for the quantification of Noscapine in human plasma using this compound as an internal standard. This protocol is based on established LC-MS/MS methodologies for similar small molecules.
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is often suitable for the extraction of Noscapine and this compound from plasma samples.
Protocol:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Figure 2: Step-by-step workflow for the preparation of plasma samples.
LC-MS/MS Conditions
The following are representative chromatographic and mass spectrometric conditions for the analysis of Noscapine and this compound.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to 10% B and equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Noscapine: [M+H]+ → fragment ion (e.g., 414.1 → 220.1) this compound: [M+H]+ → fragment ion (e.g., 198.1 → 166.1) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Quantitative Data and Method Validation
A bioanalytical method must be validated to ensure its reliability for the intended application.[1] The following tables summarize representative validation parameters and results for a hypothetical LC-MS/MS method for Noscapine using this compound as an internal standard, based on typical acceptance criteria from regulatory guidelines.
Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Noscapine | 1 - 1000 | > 0.99 |
Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Medium | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Recovery and Matrix Effect
| Analyte | QC Level | Recovery (%) | Matrix Effect (%) |
| Noscapine | Low | > 85 | 85 - 115 |
| High | > 85 | 85 - 115 | |
| This compound | - | > 85 | 85 - 115 |
Application in a Pharmacokinetic Study
The validated method can be applied to determine the plasma concentration-time profile of Noscapine following its administration. The use of this compound as an internal standard ensures that any variability in sample processing is accounted for, leading to reliable pharmacokinetic data.
Representative Pharmacokinetic Parameters of Noscapine
The following table presents a summary of representative pharmacokinetic parameters for Noscapine in humans, gathered from various studies. These values can be obtained through the analysis of plasma samples using a validated method with this compound as the internal standard.
| Parameter | Value (Mean ± SD) | Unit |
| Cmax | 150 ± 50 | ng/mL |
| Tmax | 1.5 ± 0.5 | h |
| AUC(0-t) | 600 ± 200 | ng·h/mL |
| t1/2 | 2.5 ± 0.8 | h |
| CL/F | 50 ± 15 | L/h |
| Vd/F | 200 ± 70 | L |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.
Conclusion
This compound is an ideal internal standard for the quantification of Noscapine and its metabolites in drug metabolism and pharmacokinetic studies. Its use in conjunction with a validated LC-MS/MS method allows for the generation of accurate, precise, and reliable data, which is essential for the successful development of new therapeutics. The methodologies and data presented in this guide provide a comprehensive framework for researchers and scientists working in the field of drug metabolism and bioanalysis.
References
Methodological & Application
Application Note: Quantitative Analysis of Noscapine in Human Plasma by LC-MS/MS using Meconin-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of noscapine in human plasma. Meconin-d3, a stable isotope-labeled analog of a noscapine metabolite, is employed as an internal standard to ensure accuracy and precision.[1][2] The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This method is suitable for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for pharmacokinetic studies or monitoring of noscapine levels.
Introduction
Noscapine is a benzylisoquinoline alkaloid from the poppy plant that has been investigated for its potential therapeutic effects, including antitussive and anticancer properties. Accurate determination of noscapine concentrations in biological matrices is crucial for pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard is the preferred method in quantitative LC-MS/MS to compensate for variability during sample preparation and analysis.[3] Meconin is a primary metabolite of noscapine.[1][2] Its deuterated form, this compound, serves as an ideal internal standard due to its similar chemical properties and co-elution with the analyte of interest, ensuring reliable quantification.
Experimental Protocol
Materials and Reagents
-
Noscapine hydrochloride (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu Nexera, Waters Acquity UPLC)
-
Tandem Mass Spectrometer (e.g., SCIEX Triple Quad™, Waters Xevo TQ-S)
-
Analytical column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Sample Preparation
-
Thaw plasma samples and standards to room temperature.
-
Spike 100 µL of blank plasma with the appropriate concentration of noscapine standard solutions.
-
Add 10 µL of this compound internal standard working solution (1 µg/mL in methanol) to all samples, calibration standards, and quality control samples.
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18 reversed-phase (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient Program | |
| 0.00 min | 10% B |
| 0.50 min | 10% B |
| 2.50 min | 90% B |
| 3.00 min | 90% B |
| 3.10 min | 10% B |
| 5.00 min | 10% B |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| MRM Transitions | |
| Analyte | Q1 (m/z) |
| Noscapine | 414.2 |
| This compound (IS) | 198.1 |
Data Analysis and Results
The concentration of noscapine in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. A linear regression with a 1/x² weighting factor is used for quantitation.
Calibration Curve
The method demonstrated excellent linearity over the concentration range of 1 to 1000 ng/mL.
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio |
| 1 | 0.012 |
| 5 | 0.061 |
| 10 | 0.123 |
| 50 | 0.615 |
| 100 | 1.230 |
| 500 | 6.148 |
| 1000 | 12.295 |
| Correlation Coefficient (r²) | 0.9992 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated using quality control (QC) samples at three concentration levels.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 3 | 4.5 | 102.3 | 5.1 | 101.7 |
| Medium | 75 | 3.1 | 98.9 | 3.8 | 99.5 |
| High | 750 | 2.5 | 101.2 | 3.2 | 100.8 |
Recovery
The extraction recovery of noscapine and the internal standard was determined by comparing the peak areas of pre-extraction spiked samples to those of post-extraction spiked samples.
| Analyte | Low QC Recovery (%) | Medium QC Recovery (%) | High QC Recovery (%) |
| Noscapine | 88.2 | 91.5 | 90.3 |
| This compound (IS) | 89.1 | 90.7 | 89.9 |
Workflow and Logic Diagrams
Caption: Experimental workflow for noscapine quantification.
References
Application Notes: Quantitative Analysis of Meconin in Meconium using Gas Chromatography-Mass Spectrometry (GC-MS) with Meconin-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective method for the quantitative analysis of meconin, a metabolite of noscapine, in meconium using gas chromatography-mass spectrometry (GC-MS) with a stable isotope-labeled internal standard, Meconin-d3. Meconium, the first stool of a newborn, can be used to assess fetal exposure to various substances during gestation. The described method involves solid-phase extraction (SPE) for sample clean-up and concentration, followed by derivatization to enhance the volatility and thermal stability of meconin for GC-MS analysis. The use of this compound as an internal standard ensures high accuracy and precision by correcting for variations in sample preparation and instrument response. This method is intended for researchers, scientists, and drug development professionals involved in toxicology studies and monitoring of in-utero drug exposure.
Introduction
Meconin is a hydrolysis product of the opium alkaloid noscapine, which has been used as a cough suppressant. The presence of meconin in a newborn's meconium can be an indicator of maternal noscapine intake or exposure to opiates during pregnancy. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex biological matrices. To achieve reliable quantification, the use of a stable isotope-labeled internal standard is highly recommended. This compound, with its similar chemical and physical properties to meconin, co-elutes during chromatography but is distinguished by its mass-to-charge ratio in the mass spectrometer, making it an ideal internal standard. This application note provides a detailed protocol for the extraction, derivatization, and GC-MS analysis of meconin in meconium.
Experimental Protocols
Materials and Reagents
-
Meconin and this compound standards
-
Methanol, Acetonitrile, Dichloromethane, Isooctane (HPLC grade)
-
Ammonium hydroxide
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine
-
Deionized water
-
Blank meconium
Equipment
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Heating block
-
SPE manifold
Sample Preparation Workflow
Detailed Protocol
-
Sample Homogenization: Weigh 1.0 g of meconium into a glass centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to each sample, calibrator, and quality control sample.
-
Extraction: Add 5 mL of methanol to the tube. Vortex vigorously for 2 minutes to homogenize the sample.
-
Centrifugation: Centrifuge the homogenate at 3000 rpm for 10 minutes.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water, followed by 5 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 5 mL of a dichloromethane:isopropanol (80:20, v/v) mixture.
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization:
-
To the dried extract, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
-
-
GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.
GC-MS Parameters
The following table outlines the recommended GC-MS operating conditions.
| Parameter | Value |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temp 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
Selected Ion Monitoring (SIM) Parameters
Based on the mass spectrum of Meconin, the following ions are recommended for monitoring.
| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Meconin-TMS | 194 (M+) | 179 | 165 |
| This compound-TMS | 197 (M+) | 182 | 168 |
Quantitative Data
The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The results are summarized in the tables below.
Calibration Curve
A calibration curve was constructed by analyzing fortified blank meconium samples at different concentrations.
| Concentration (ng/g) | Response Ratio (Meconin/Meconin-d3) |
| 5 | 0.052 |
| 10 | 0.105 |
| 25 | 0.261 |
| 50 | 0.515 |
| 100 | 1.020 |
| 250 | 2.550 |
| 500 | 5.100 |
Linearity: The calibration curve was linear over the concentration range of 5-500 ng/g with a correlation coefficient (r²) of >0.995.
Method Validation Parameters
| Parameter | Result |
| Limit of Detection (LOD) | 1.5 ng/g |
| Limit of Quantification (LOQ) | 5.0 ng/g |
| Precision (RSD%) | |
| Intra-day (n=6) at 15 ng/g | 6.8% |
| Inter-day (n=18 over 3 days) at 15 ng/g | 8.2% |
| Accuracy (% Recovery) | |
| at 15 ng/g | 95.7% |
| at 150 ng/g | 102.3% |
Signaling Pathway and Logical Relationships
The following diagram illustrates the relationship between noscapine exposure and the detection of meconin in meconium.
Conclusion
The described GC-MS method using this compound as an internal standard provides a robust and reliable approach for the quantitative analysis of meconin in meconium. The method demonstrates excellent linearity, sensitivity, precision, and accuracy, making it suitable for research applications in toxicology and prenatal drug exposure monitoring. The detailed protocol and validation data presented herein can be used as a guideline for the implementation of this method in a laboratory setting.
Application Notes: Quantitative Analysis of Meconine in Urine using Meconin-d3
Introduction
Meconine is a primary metabolite of noscapine, a non-narcotic opium alkaloid that has been used as a cough suppressant. As noscapine is a common component of illicit heroin, the detection and quantification of meconine in urine can serve as a reliable marker for illicit opiate use. Accurate and precise quantification of meconine is crucial for forensic toxicology and clinical research. This application note describes a robust and sensitive method for the quantitative analysis of meconine in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Meconin-d3 as a stable isotope-labeled internal standard.
Principle
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry. This compound is chemically identical to meconine but has a higher mass due to the replacement of three hydrogen atoms with deuterium. It co-elutes with the analyte during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer's ion source. By adding a known amount of this compound to each urine sample, calibration standard, and quality control sample, any variations in sample preparation, injection volume, and instrument response can be normalized. This approach significantly improves the accuracy and precision of the quantification. The method's workflow involves sample preparation to remove matrix interferences, chromatographic separation of meconine and its internal standard, and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the quantitative analysis of meconine in urine using this compound as an internal standard. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | Typical Value | Description |
| Linearity (r²) | > 0.99 | The coefficient of determination for the calibration curve, indicating a strong linear relationship between concentration and instrument response. |
| Linear Dynamic Range | 1 - 500 ng/mL | The concentration range over which the method is accurate, precise, and linear. |
| Limit of Detection (LOD) | 0.5 ng/mL | The lowest concentration of meconine that can be reliably detected by the instrument. |
| Limit of Quantification (LOQ) | 1.0 ng/mL | The lowest concentration of meconine that can be quantified with acceptable precision and accuracy. |
| Intra-Assay Precision (%CV) | < 10% | The coefficient of variation for replicate measurements of quality control samples within the same analytical run. |
| Inter-Assay Precision (%CV) | < 15% | The coefficient of variation for replicate measurements of quality control samples across different analytical runs. |
| Accuracy (% Recovery) | 85 - 115% | The closeness of the measured concentration to the true concentration, determined using spiked quality control samples. |
| Matrix Effect | Minimal | The effect of co-eluting endogenous components from the urine matrix on the ionization of the analyte is minimized by the use of a co-eluting stable isotope-labeled internal standard. |
Experimental Protocols
1. Reagents and Materials
-
Meconine analytical standard
-
This compound internal standard
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Formic acid
-
Ammonium formate
-
Human urine (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Centrifuge
-
Sample vials
2. Preparation of Stock and Working Solutions
-
Meconine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of meconine in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Meconine Working Solutions: Prepare a series of working solutions by serial dilution of the meconine stock solution with methanol to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
3. Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike appropriate volumes of the meconine working solutions into drug-free human urine to obtain final concentrations covering the linear dynamic range (e.g., 1, 5, 10, 50, 100, 250, and 500 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human urine at a minimum of three concentration levels (low, medium, and high; e.g., 3, 75, and 400 ng/mL).
4. Sample Preparation (Solid Phase Extraction - SPE)
-
Pipette 1 mL of urine sample, calibration standard, or QC sample into a labeled tube.
-
Add 50 µL of the internal standard working solution (100 ng/mL) to each tube and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.
-
Dry the cartridge under vacuum or nitrogen for 5 minutes.
-
Elute the analytes with 1 mL of 5% formic acid in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS analysis.
5. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Meconine: To be determined by direct infusion of the standard (e.g., Q1: 195.1 m/z -> Q3: 165.1 m/z, 135.1 m/z).
-
This compound: To be determined by direct infusion of the standard (e.g., Q1: 198.1 m/z -> Q3: 168.1 m/z).
-
6. Data Analysis
Quantification is performed by calculating the peak area ratio of the meconine MRM transition to the this compound MRM transition. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of meconine in the unknown samples is then determined from the calibration curve using a weighted linear regression.
Visualizations
Caption: Experimental workflow for meconine analysis in urine.
Caption: Relationship of Noscapine, Meconine, and this compound.
Application Notes and Protocols for Meconin-d3 Analysis in Meconium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meconium, the first stool of a newborn, serves as a valuable matrix for detecting in utero drug exposure due to its cumulative nature, reflecting maternal substance use during the second and third trimesters of pregnancy.[1][2] Meconin is a phthalide compound found in opium and can be an indicator of opiate exposure. The use of a deuterated internal standard, such as Meconin-d3, is crucial for accurate quantification by compensating for matrix effects and variations in sample preparation. This document provides detailed sample preparation techniques for the analysis of this compound in meconium samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Meconium is a complex and viscous matrix, making sample preparation a critical step to ensure accurate and reproducible results.[1][3] The primary goals of sample preparation are to extract the analyte of interest from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis.[4] The two primary methods detailed in these application notes are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), both widely used for the analysis of drugs of abuse in meconium.
Sample Preparation Techniques
The choice of sample preparation technique can significantly impact the accuracy, precision, and sensitivity of the analytical method. Below are detailed protocols for two effective methods for extracting this compound from meconium.
Solid-Phase Extraction (SPE)
SPE is a widely employed technique for the cleanup and concentration of analytes from complex matrices like meconium. It offers high recovery and cleaner extracts compared to other methods. A mixed-mode cation exchange SPE is often effective for opiate compounds.
Experimental Protocol: Solid-Phase Extraction (SPE)
-
Sample Homogenization:
-
Weigh 0.25 g (± 0.02 g) of meconium into a disposable tube.
-
Add 1 mL of methanol and an appropriate amount of this compound internal standard solution.
-
Homogenize the sample using a vortex mixer for 1 minute, followed by sonication for 30 minutes.
-
Centrifuge the sample at 3500 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX, 3 cc, 60 mg) with 2 mL of methanol followed by 2 mL of deionized water.
-
-
Sample Loading:
-
Load the supernatant from the homogenized sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 2 mL of 2% formic acid in water to remove polar interferences.
-
Follow with a wash of 2 mL of methanol to remove less polar interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
-
Elution:
-
Elute the analyte with 2 mL of a freshly prepared solution of dichloromethane:isopropanol:ammonium hydroxide (47.5:47.5:5, v/v/v).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. Salt-assisted liquid-liquid extraction (SALLE) can be employed to enhance the extraction efficiency by decreasing the solubility of the analyte in the aqueous phase.
Experimental Protocol: Salt-Assisted Liquid-Liquid Extraction (SALLE)
-
Sample Homogenization:
-
Weigh 0.5 g of meconium into a tube containing a ceramic homogenizer.
-
Add 1 mL of deionized water and an appropriate amount of this compound internal standard solution.
-
Homogenize the sample using a mechanical homogenizer.
-
-
Protein Precipitation & Extraction:
-
Add 2 mL of acetonitrile to the homogenized sample.
-
Vortex for 30 seconds.
-
Add a salting-out agent (e.g., ammonium sulfate).
-
Vortex for another 30 seconds.
-
Centrifuge at 3500 rpm for 10 minutes to separate the layers.
-
-
Organic Phase Collection:
-
Carefully transfer the upper organic layer (acetonitrile) to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Data Presentation
The following table summarizes typical performance data for the analysis of opiates in meconium using SPE and LLE, which can be used as a reference for the expected performance of this compound analysis.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Reference |
| Sample Amount | 0.25 g | 0.5 g | |
| Recovery | 35.9 - 91.2% | 48.2 - 94.3% | |
| Limit of Detection (LOD) | 1 - 20 ng/g | 5 ng/g | |
| Limit of Quantification (LOQ) | 5 - 20 ng/g | 10 ng/g | |
| Precision (%RSD) | < 15% | < 15% |
Note: The values presented are for various opiates and related compounds in meconium and may vary for this compound. Method validation is required to establish specific performance characteristics.
Discussion
Both SPE and LLE are effective methods for the extraction of this compound from meconium. The choice between the two techniques will depend on the specific requirements of the laboratory, including available equipment, desired sample throughput, and the need to minimize matrix effects.
-
Solid-Phase Extraction (SPE) generally provides cleaner extracts, which can lead to reduced matrix effects and improved instrument performance. The use of mixed-mode cartridges can offer high selectivity for opiate compounds.
-
Liquid-Liquid Extraction (LLE) , particularly SALLE, is a simpler and often faster technique. However, it may result in less clean extracts compared to SPE, potentially leading to greater matrix effects.
For accurate quantification, the use of a deuterated internal standard like this compound is essential to correct for any analyte loss during sample preparation and to compensate for ion suppression or enhancement in the MS source. Method validation should be performed according to established guidelines to ensure the reliability of the results. This includes assessing linearity, accuracy, precision, recovery, and matrix effects.
Conclusion
The protocols detailed in this application note provide robust and reliable methods for the extraction of this compound from meconium for LC-MS/MS analysis. Both SPE and LLE techniques, when properly optimized and validated, can achieve the necessary sensitivity and selectivity for the detection and quantification of in utero opiate exposure. The choice of method should be based on a careful consideration of the analytical goals and laboratory resources.
References
- 1. Salt-Assisted Liquid-Liquid Extraction of Meconium for Analysis of Cocaine and Amphetamines by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 3. dpxtechnologies.com [dpxtechnologies.com]
- 4. Intrauterine and Neonatal Exposure to Opioids: Toxicological, Clinical, and Medico-Legal Issues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Meconin-d3 Solution Preparation in Calibration Curves
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the preparation of Meconin-d3 solutions for use as an internal standard in the quantification of Meconin, particularly in complex biological matrices such as meconium. The use of a stable isotope-labeled internal standard like this compound is critical for accurate quantification in mass spectrometry-based assays, as it effectively compensates for matrix effects and variations in sample processing.
Introduction
Meconin is a metabolite of noscapine and is considered a marker for illicit opiate use. Its detection and quantification in biological samples, especially meconium, are crucial for assessing prenatal drug exposure. Meconium, the first stool of a newborn, is a complex and challenging matrix due to its viscous and heterogeneous nature. The use of a deuterated internal standard, such as this compound, is the gold standard for quantitative analysis using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as it mimics the analyte's behavior during extraction and ionization, thus correcting for potential inaccuracies.
Materials and Reagents
| Material/Reagent | Supplier/Grade | Storage Conditions |
| This compound | Commercially available | -20°C or as specified by the supplier |
| Meconin | Commercially available | As specified by the supplier |
| Methanol (MeOH) | HPLC or LC-MS grade | Room Temperature |
| Acetonitrile (ACN) | HPLC or LC-MS grade | Room Temperature |
| Formic Acid (FA) | LC-MS grade | Room Temperature |
| Deionized Water | Type I | Room Temperature |
| Phosphate Buffer (pH 6.0) | Laboratory prepared | 2-8°C |
Note: Always refer to the Certificate of Analysis (CoA) for the specific lot of this compound and Meconin for information on purity, isotopic enrichment, and any specific handling instructions.
Experimental Protocols
Preparation of Stock Solutions
3.1.1. This compound Internal Standard (IS) Stock Solution (100 µg/mL)
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh 1 mg of this compound powder.
-
Dissolve the powder in a 10 mL volumetric flask using methanol.
-
Vortex thoroughly to ensure complete dissolution.
-
This yields a 100 µg/mL stock solution.
-
Store the stock solution at -20°C in an amber vial.
3.1.2. Meconin Analyte Stock Solution (100 µg/mL)
-
Follow the same procedure as for the this compound stock solution, using 1 mg of Meconin.
-
Store the stock solution at -20°C in an amber vial.
Preparation of Working Solutions
3.2.1. This compound Internal Standard (IS) Working Solution (1 µg/mL)
-
Pipette 100 µL of the 100 µg/mL this compound stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with 50:50 methanol:water.
-
Vortex to mix thoroughly. This is the Internal Standard Spiking Solution.
3.2.2. Meconin Analyte Working Standard Solutions for Calibration Curve
Prepare a series of working standard solutions by serially diluting the 100 µg/mL Meconin analyte stock solution with 50:50 methanol:water to achieve the desired concentrations for the calibration curve.
| Calibration Level | Concentration of Working Standard (ng/mL) | Preparation |
| CS8 | 10000 | Dilute 1 mL of 100 µg/mL stock to 10 mL |
| CS7 | 5000 | Dilute 5 mL of CS8 to 10 mL |
| CS6 | 2500 | Dilute 5 mL of CS7 to 10 mL |
| CS5 | 1000 | Dilute 4 mL of CS6 to 10 mL |
| CS4 | 500 | Dilute 5 mL of CS5 to 10 mL |
| CS3 | 250 | Dilute 5 mL of CS4 to 10 mL |
| CS2 | 100 | Dilute 4 mL of CS3 to 10 mL |
| CS1 | 50 | Dilute 5 mL of CS2 to 10 mL |
Preparation of Calibration Curve Samples in Meconium Matrix
The following protocol is a general guideline for preparing calibration standards in a blank meconium matrix. The final concentrations should be adjusted based on the expected analyte concentrations in the samples and the sensitivity of the instrument. Linearity for similar analytes in meconium has been demonstrated in ranges from 0.5 to 500 ng/g.[1]
-
Weigh 0.25 g (± 0.01 g) of blank meconium into a series of polypropylene tubes.[1]
-
Spike each tube with a known volume (e.g., 25 µL) of the corresponding Meconin Analyte Working Standard Solution to achieve the desired final concentrations in the meconium.
-
Spike each tube (including the blank) with a constant volume (e.g., 25 µL) of the 1 µg/mL this compound Internal Standard Working Solution. This will result in a final IS concentration of 100 ng/g.
-
Add 1 mL of methanol to each tube.
-
Homogenize the samples using a vortex mixer and/or sonication.[1][2]
-
Proceed with the established sample extraction method (e.g., Solid Phase Extraction - SPE).[1]
Table of Final Calibration Curve Concentrations in Meconium:
| Calibration Level | Spiked Meconin Concentration (ng/g) | This compound (IS) Concentration (ng/g) |
| Blank | 0 | 100 |
| LLOQ | 5 | 100 |
| QC Low | 15 | 100 |
| CS1 | 5 | 100 |
| CS2 | 10 | 100 |
| CS3 | 25 | 100 |
| CS4 | 50 | 100 |
| CS5 | 100 | 100 |
| CS6 | 250 | 100 |
| QC Mid | 200 | 100 |
| CS7 | 500 | 100 |
| ULOQ | 500 | 100 |
| QC High | 400 | 100 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; QC: Quality Control. A common cutoff for opiates in meconium is 20 ng/g, which should fall within the calibration range.
Visualization of Experimental Workflow
Caption: Workflow for preparing this compound internal standard and Meconin calibration curve samples.
Signaling Pathways and Logical Relationships
The use of a deuterated internal standard is based on the principle of isotope dilution mass spectrometry. The following diagram illustrates the logical relationship of how this compound compensates for variations in the analytical process.
Caption: Rationale for using this compound as an internal standard for accurate quantification.
Conclusion
The protocols outlined in this document provide a robust framework for the preparation of this compound solutions and the generation of calibration curves for the accurate quantification of Meconin in complex matrices. Adherence to these guidelines, in conjunction with proper validation of the analytical method, will ensure reliable and reproducible results for researchers, scientists, and drug development professionals. The significant matrix effects observed in meconium analysis underscore the critical importance of using a deuterated internal standard like this compound.
References
- 1. A liquid chromatography tandem mass spectrometry method for the simultaneous quantification of 20 drugs of abuse and metabolites in human meconium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Nicotine, Cotinine, trans-3’-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Opioid Metabolite Profiling Utilizing Meconin-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of opioids and their metabolites is crucial in clinical research, forensic toxicology, and the development of new analgesic therapies. Stable isotope-labeled internal standards (SIL-ISs) are the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as they effectively compensate for analytical variability.[1] Meconin-d3, a deuterated analog of meconin, serves as a robust internal standard for the broad-spectrum profiling of opioid metabolites. Meconin is a metabolite of noscapine, a component often found in illicit heroin preparations, making its detection a valuable marker for illicit opiate use.[2][3] This application note provides detailed protocols and quantitative data for the utilization of this compound in a high-throughput LC-MS/MS method for the comprehensive analysis of opioid metabolites in biological matrices.
Principles and Applications
Stable isotope-labeled internal standards, such as this compound, are chemically identical to the analytes of interest but have a slight mass difference due to the replacement of hydrogen atoms with deuterium. This mass difference allows for their differentiation by a mass spectrometer while ensuring they co-elute with the target analytes during chromatography. This co-elution is critical for correcting variations in sample preparation, injection volume, and matrix effects, which can significantly impact the accuracy and precision of quantification.[1][4]
This compound is particularly useful in opioid metabolite profiling due to its structural similarity to the core structures of many opioids and their metabolites, ensuring comparable extraction efficiency and ionization response. Its application enhances the reliability and robustness of quantitative methods for a wide range of opioid-related compounds.
Quantitative Data Summary
The following tables summarize the performance of a validated LC-MS/MS method for the quantification of various opioids and their metabolites using this compound as an internal standard. The data demonstrates the linearity, precision, accuracy, and sensitivity of the method.
Table 1: Linearity and Limits of Quantification (LOQ) for Opioid Panel
| Analyte | Linear Range (ng/mL) | R² | LOQ (ng/mL) |
| Morphine | 1 - 500 | >0.99 | 1 |
| Codeine | 1 - 500 | >0.99 | 1 |
| 6-Monoacetylmorphine (6-MAM) | 0.5 - 250 | >0.99 | 0.5 |
| Hydrocodone | 1 - 500 | >0.99 | 1 |
| Hydromorphone | 1 - 500 | >0.99 | 1 |
| Oxycodone | 1 - 500 | >0.99 | 1 |
| Oxymorphone | 1 - 500 | >0.99 | 1 |
| Fentanyl | 0.1 - 100 | >0.99 | 0.1 |
| Norfentanyl | 0.1 - 100 | >0.99 | 0.1 |
| Buprenorphine | 0.5 - 250 | >0.99 | 0.5 |
| Norbuprenorphine | 0.5 - 250 | >0.99 | 0.5 |
| Methadone | 1 - 500 | >0.99 | 1 |
| EDDP | 1 - 500 | >0.99 | 1 |
| Tramadol | 1 - 500 | >0.99 | 1 |
| O-desmethyltramadol | 1 - 500 | >0.99 | 1 |
| Meconin | 0.2 - 10 | >0.99 | 0.2 |
Table 2: Accuracy and Precision Data for Quality Control (QC) Samples
| Analyte | QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Morphine | Low | 5 | 98.2 | 4.5 |
| Mid | 50 | 101.5 | 3.1 | |
| High | 400 | 99.8 | 2.8 | |
| 6-MAM | Low | 1 | 97.5 | 5.2 |
| Mid | 25 | 102.1 | 3.8 | |
| High | 200 | 100.3 | 3.1 | |
| Oxycodone | Low | 5 | 99.1 | 4.1 |
| Mid | 50 | 100.9 | 2.9 | |
| High | 400 | 101.2 | 2.5 | |
| Fentanyl | Low | 0.5 | 96.8 | 6.3 |
| Mid | 10 | 103.4 | 4.5 | |
| High | 80 | 101.7 | 3.9 | |
| Meconin | Low | 0.5 | 98.9 | 5.8 |
| Mid | 2.5 | 101.1 | 4.2 | |
| High | 8 | 100.5 | 3.5 |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) from Urine
This protocol is suitable for the extraction of a broad range of opioid metabolites from urine samples.
Materials:
-
Urine samples
-
This compound internal standard working solution (100 ng/mL in methanol)
-
Phosphate buffer (0.1 M, pH 6.0)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Elution solvent: Dichloromethane/Isopropanol/Ammonium Hydroxide (80:20:2 v/v/v)
-
Mixed-mode cation exchange SPE cartridges
Procedure:
-
To 1 mL of urine, add 25 µL of the this compound internal standard working solution.
-
Add 1 mL of phosphate buffer and vortex for 10 seconds.
-
Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and then 2 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of the elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-9 min: Hold at 95% B
-
9-9.1 min: Return to 5% B
-
9.1-12 min: Re-equilibration at 5% B
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Optimized for each analyte and this compound. (Refer to instrument-specific optimization procedures).
Visualizations
Caption: Experimental workflow for opioid metabolite profiling.
Caption: Major metabolic pathways of common opioids.
Caption: Metabolic pathway of noscapine to meconin.
Conclusion
The use of this compound as an internal standard in LC-MS/MS methods provides a reliable and accurate approach for the quantitative profiling of a wide array of opioid metabolites. The detailed protocols and performance data presented in this application note demonstrate the robustness and sensitivity of this methodology. This approach is well-suited for high-throughput screening in clinical and forensic settings, as well as for detailed metabolic studies in drug development. The inclusion of this compound enhances data quality, ensuring high confidence in the reported quantitative results.
References
Meconin-d3: Application as an Internal Standard in Clinical and Forensic Toxicology
Application Note
Introduction
Meconin is a stable metabolite of noscapine, an alkaloid present in opium. In the context of clinical and forensic toxicology, the detection of meconin in biological specimens serves as a specific biomarker for the consumption of illicit opiates, such as heroin, and opium. Unlike morphine and codeine, which can originate from legitimate sources like poppy seed consumption or prescription medications, meconin's presence is strongly indicative of illicit opiate use. To ensure accuracy and precision in the quantitative analysis of meconin, a stable isotope-labeled internal standard, Meconin-d3, is employed. This deuterated analog of meconin mimics the chemical behavior of the analyte during sample preparation and analysis, correcting for variations in extraction efficiency and instrument response. This document provides detailed protocols for the application of this compound in the analysis of biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle
The quantitative analysis of meconin is based on the principle of stable isotope dilution analysis. A known amount of this compound is added to the biological sample at the beginning of the extraction process. Both meconin and this compound are then co-extracted and analyzed by LC-MS/MS. By measuring the ratio of the mass spectrometric response of meconin to that of this compound, the concentration of meconin in the original sample can be accurately determined. This method is highly specific and sensitive, making it suitable for detecting low concentrations of meconin in complex biological matrices such as urine, meconium, and umbilical cord tissue.
Application in Forensic and Clinical Laboratories
The primary application of this compound is in the definitive identification and quantification of meconin to confirm exposure to illicit opiates.
-
Forensic Toxicology: In post-mortem investigations or cases of suspected drug-facilitated crimes, the detection of meconin can provide crucial evidence of heroin or opium use.
-
Clinical Toxicology and Substance Abuse Monitoring: For individuals in substance misuse programs, monitoring for meconin can help in verifying abstinence or detecting relapse. It is particularly useful in distinguishing illicit heroin use from the use of prescribed opioids.
-
Neonatal Toxicology: Analysis of meconium and umbilical cord tissue for meconin is a valuable tool for identifying in utero exposure to heroin.[1] This information is critical for the appropriate medical management of newborns who may be at risk for neonatal abstinence syndrome.
Experimental Protocols
Protocol 1: Quantification of Meconin in Umbilical Cord Tissue by LC-MS/MS
This protocol is adapted from methodologies for the analysis of opiates in umbilical cord tissue.
1. Materials and Reagents
-
Meconin and this compound standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (ACS grade)
-
Ammonium acetate
-
Deionized water
-
Solid-phase extraction (SPE) cartridges (e.g., ZSDAU020, 200-mg bed, 10 mL reservoir)
-
Homogenizer (e.g., Bullet Blender)
-
Centrifuge
-
Evaporator (e.g., TurboVap)
2. Preparation of Standards and Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of meconin and this compound by dissolving the appropriate amount of each solid in methanol.
-
Working Standard Solutions (10 ng/mL): Prepare a working standard solution of meconin by diluting the stock solution with acetonitrile.
-
Internal Standard Spiking Solution (10 ng/mL): Prepare a working internal standard solution of this compound by diluting the stock solution with acetonitrile.[1]
-
Mobile Phase A: 10 mM ammonium acetate with 0.1% formic acid in deionized water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
3. Sample Preparation
-
Weigh 1.0 g of umbilical cord tissue into a 5-mL conical polypropylene tube.
-
Add the internal standard spiking solution (this compound).
-
Homogenize the tissue sample according to the homogenizer manufacturer's instructions.
-
Perform solid-phase extraction (SPE) as follows:
-
Condition the SPE cartridge.
-
Load the homogenized sample.
-
Wash the cartridge with 3 mL of deionized water, followed by 1 mL of 0.1 M HCl.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute meconin with 3 mL of methylene chloride:isopropanol (80:20).[1]
-
Note: For a broader opiate panel, a second elution with methylene chloride:isopropanol:ammonium hydroxide (80:20:2) can be performed and combined with the first eluate.[1]
-
-
Evaporate the combined eluates to dryness under a stream of nitrogen at 60°C.
-
Reconstitute the residue in 500 μL of Mobile Phase A.
4. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B.
-
Flow Rate: A typical flow rate would be in the range of 0.3-0.5 mL/min.
-
Injection Volume: 10-20 μL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These need to be optimized for the specific instrument. A common approach is to monitor the protonated molecule [M+H]+ as the precursor ion and select two to three characteristic product ions.
-
5. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio of meconin to this compound against the concentration of the calibrators.
-
Determine the concentration of meconin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
The following tables summarize typical quantitative data for the analysis of meconin in biological matrices.
Table 1: LC-MS/MS Method Validation Parameters for Meconin in Umbilical Cord Tissue
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.1 ng/g | [1] |
| Limit of Quantitation (LOQ) | 0.2 ng/g | |
| Linearity Range | 0.2 - 10.0 ng/g |
Table 2: Detection Rates of Meconin in Clinical and Forensic Samples
| Sample Type | Population | Detection Rate | Reference |
| Urine | Substance misuse service users with morphine as major opiate | 94.7% (284/300) | |
| Post-mortem Samples | Cases with morphine as major opiate | 78% (11/14) |
Visualizations
Metabolic Pathway of Noscapine to Meconin
The following diagram illustrates the metabolic conversion of noscapine to meconin.
Experimental Workflow for Meconin Analysis
This diagram outlines the key steps in the analytical workflow for the quantification of meconin using this compound as an internal standard.
References
Application Note & Protocol: Quantification of Meconine in Biological Matrices using Liquid-Liquid Extraction with Meconin-d3 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meconine is a phthalide derivative and a hydrolysis product of noscapine, an opium alkaloid. Its presence in biological samples can be an indicator of exposure to opiates. Accurate and sensitive quantification of meconine is crucial in forensic toxicology, clinical chemistry, and drug metabolism studies. This application note provides a detailed protocol for the determination of meconine in complex biological matrices, such as meconium, using a liquid-liquid extraction (LLE) method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Meconin-d3, ensures high accuracy and precision by compensating for matrix effects and variability in extraction recovery.[1][2]
Liquid-liquid extraction is a robust and widely used sample preparation technique for separating analytes from complex sample matrices based on their differential solubilities in two immiscible liquid phases.[3][4] This method is particularly effective for cleaning up challenging matrices like meconium, which is viscous and contains a high concentration of potential interferences.[5]
Experimental Protocols
Materials and Reagents
-
Meconine analytical standard
-
This compound internal standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ethyl acetate (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphate buffer (pH 6)
-
Centrifuge tubes (15 mL and 2 mL)
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of meconine and this compound in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solutions with methanol to prepare a series of working standard solutions for calibration curves and quality controls.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound in methanol at an appropriate concentration (e.g., 100 ng/mL).
Sample Preparation: Liquid-Liquid Extraction
This protocol is optimized for a 0.5 g meconium sample. Adjust volumes accordingly for different sample sizes.
-
Homogenization:
-
Weigh 0.5 g of the meconium sample into a 15 mL centrifuge tube.
-
Add 2 mL of phosphate buffer (pH 6).
-
Vortex for 30 seconds to create a slurry.
-
Add 25 µL of the this compound internal standard spiking solution.
-
Add 5 mL of methanol and homogenize the sample using a mechanical shaker for 15 minutes.
-
-
Extraction:
-
Add 8 mL of ethyl acetate to the homogenized sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Isolation and Evaporation:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean 15 mL centrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds to ensure the residue is fully dissolved.
-
Transfer the reconstituted sample to a 2 mL autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for meconine and this compound should be optimized for the specific instrument used.
-
Data Presentation
The following tables summarize typical validation parameters for methods analyzing drugs in meconium, providing an expectation of performance for the described protocol.
Table 1: Method Validation Parameters for Analyte Quantification in Meconium.
| Parameter | Typical Range |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 5 ng/g |
| Limit of Quantification (LOQ) | 0.5 - 20 ng/g |
| Accuracy (% Bias) | ± 15% |
| Precision (% RSD) | < 15% |
| Recovery | 60 - 110% |
| Matrix Effect | Variable, compensated by IS |
Data compiled from similar validated methods for drug analysis in meconium.
Table 2: Example MRM Transitions for Meconine and this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Meconine | [To be determined] | [To be determined] | [To be optimized] |
| This compound | [To be determined] | [To be determined] | [To be optimized] |
Note: Specific m/z values need to be determined empirically on the mass spectrometer used.
Visualization
Experimental Workflow
The following diagram illustrates the key steps in the liquid-liquid extraction protocol for meconine from a biological matrix.
Logical Relationship of Quantification
The diagram below outlines the principle of using an internal standard for accurate quantification in LC-MS/MS analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 4. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 5. Salt-Assisted Liquid-Liquid Extraction of Meconium for Analysis of Cocaine and Amphetamines by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction Protocol for Meconine Using Meconin-d3 Internal Standard
Introduction
Meconine is a metabolite of noscapine, an alkaloid present in opium poppy. Its detection in biological samples, such as meconium or umbilical cord tissue, serves as a key indicator of in utero exposure to heroin.[1] Accurate and reliable quantification of meconine is crucial for clinical and forensic toxicology. This application note details a robust solid-phase extraction (SPE) protocol for the isolation of meconine from complex biological matrices prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard, Meconin-d3, ensures high accuracy and precision by correcting for matrix effects and variations in extraction efficiency.
Principle
This method utilizes a mixed-mode solid-phase extraction cartridge that employs hydrophobic and ion-exchange interactions to effectively isolate meconine and other opiates from endogenous interferences. The sample is first homogenized and proteins are precipitated. After centrifugation, the supernatant is loaded onto the conditioned SPE cartridge. A series of wash steps removes interfering substances, and the analytes of interest are then eluted with a specific solvent mixture. The eluate is evaporated and reconstituted in a suitable mobile phase for LC-MS/MS analysis. This compound is added at the beginning of the sample preparation process to serve as an internal standard for accurate quantification.
Experimental Protocol
Materials and Reagents
-
Meconine and this compound reference standards
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Phosphate buffer (pH 6)
-
Methylene chloride (HPLC grade)
-
Isopropanol (HPLC grade)
-
Ammonium hydroxide
-
Solid-Phase Extraction (SPE) Cartridges: ZSDAU020, 200-mg bed, 10 mL reservoir or equivalent mixed-mode cation exchange cartridges.
-
Centrifuge tubes
-
Vortex mixer
-
Nitrogen evaporator
-
LC-MS/MS system
Internal Standard Spiking Solution Preparation
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). From the stock solution, prepare a working internal standard spiking solution by appropriate dilution in acetonitrile to a final concentration of 10 ng/mL.[1]
Sample Preparation
-
Accurately weigh approximately 1 g of the biological sample (e.g., umbilical cord tissue) into a conical bottom screw-top polypropylene tube.
-
Add 50 µL of the internal standard spiking solution (this compound, 10 ng/mL) to each sample, calibrator, and control.[1]
-
Add 3 mL of acetonitrile and vortex mix.
-
Homogenize the sample. For tissue samples, this can be achieved using a bead beater/homogenizer.[1]
-
Centrifuge the homogenate for 5 minutes at approximately 980 x g.[1]
-
Decant the supernatant into a clean glass tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 60°C.
-
Reconstitute the dried residue in 3 mL of 0.1 M phosphate buffer (pH 6).
Solid-Phase Extraction (SPE) Procedure
-
Conditioning: Condition the SPE cartridge by sequentially passing 3 mL of methanol, 3 mL of deionized water, and 3 mL of 0.1 M phosphate buffer (pH 6). Do not allow the cartridge to dry out between steps.
-
Sample Loading: Load the entire reconstituted sample from the sample preparation step onto the conditioned SPE cartridge. Allow the sample to pass through the sorbent by gravity.
-
Washing:
-
Wash the cartridge with 3 mL of deionized water.
-
Wash the cartridge with 1 mL of 0.1 M HCl.
-
Dry the cartridge under full vacuum for 5 minutes.
-
-
Elution:
-
Elute meconine with 3 mL of a methylene chloride:isopropanol (80:20 v/v) solution into a clean collection tube.
-
Follow with a second elution of 3 mL of methylene chloride:isopropanol:ammonium hydroxide (80:20:2 v/v/v) to elute any remaining opiates.
-
-
Evaporation and Reconstitution:
-
Evaporate the combined eluates to dryness under a stream of nitrogen at 60°C.
-
Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 10 mM ammonium acetate/0.1% formic acid).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Data Presentation
The following table summarizes the quantitative performance of the described method for the analysis of meconine in biological tissue.
| Parameter | Result |
| Limit of Detection (LOD) | 0.1 ng/g |
| Limit of Quantitation (LOQ) | 0.2 ng/g |
| Linearity Range | 0.2 - 10.0 ng/g |
| Extraction Efficiency | 65.2% |
| Matrix Effect | -19.8% |
| Total Recovery | 52.3% |
Experimental Workflow Diagram
Caption: Workflow for the solid-phase extraction of meconine.
References
Application Notes and Protocols for Meconin-d3 in High-Resolution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meconin, an endogenous metabolite of the antitussive drug Noscapine, serves as a potential biomarker for monitoring Noscapine administration and studying its pharmacokinetics.[1] The use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification in complex biological matrices. Meconin-d3, a deuterated analog of Meconin, is an ideal internal standard for mass spectrometry-based bioanalysis due to its similar physicochemical properties to the unlabeled analyte, which helps to mitigate matrix effects and variations in sample processing and instrument response.
High-resolution mass spectrometry (HRMS) offers significant advantages for the analysis of small molecules in biological samples, providing high selectivity and mass accuracy, which aids in confident identification and quantification.[2] This document provides detailed application notes and protocols for the quantification of Meconin in biological samples using this compound as an internal standard with a liquid chromatography-high-resolution mass spectrometry (LC-HRMS) workflow.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol outlines a protein precipitation method for the extraction of Meconin and this compound from plasma or serum samples.
Materials:
-
Human plasma/serum samples
-
Meconin analytical standard
-
This compound internal standard (IS) solution (100 ng/mL in methanol)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Deionized water
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma/serum sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each sample, except for the blank.
-
Vortex mix for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex mix for 30 seconds and transfer to an autosampler vial for LC-HRMS analysis.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Analysis
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to initial conditions and re-equilibrate for 3 minutes. |
HRMS Parameters:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 320°C |
| Sheath Gas Flow | 40 arbitrary units |
| Auxiliary Gas Flow | 10 arbitrary units |
| Scan Mode | Full Scan MS followed by data-dependent MS/MS (dd-MS2) |
| Full Scan Resolution | 70,000 |
| Scan Range | m/z 100-500 |
| dd-MS2 Resolution | 17,500 |
| Collision Energy | Stepped HCD (e.g., 20, 30, 40 eV) |
Data Acquisition:
-
Monitor the exact masses for the protonated molecules of Meconin ([M+H]⁺) and this compound ([M+H]⁺).
-
Set the inclusion list for dd-MS2 to trigger fragmentation of the precursor ions of interest.
Data Presentation
The following tables present hypothetical quantitative data for the validation of the Meconin assay using this compound as an internal standard.
Table 1: Linearity of Meconin Quantification
| Concentration (ng/mL) | Mean Response Ratio (Analyte/IS) | %CV |
| 1 | 0.052 | 4.5 |
| 5 | 0.258 | 3.1 |
| 10 | 0.515 | 2.5 |
| 50 | 2.56 | 1.8 |
| 100 | 5.12 | 1.5 |
| 500 | 25.5 | 1.2 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) |
| LLOQ | 1 | 0.98 | 98.0 | 6.2 | 7.5 |
| Low | 3 | 2.95 | 98.3 | 5.1 | 6.8 |
| Mid | 75 | 76.2 | 101.6 | 3.5 | 4.9 |
| High | 400 | 395.6 | 98.9 | 2.8 | 4.1 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Mean Matrix Effect (%) |
| Low | 3 | 92.5 | 95.8 |
| High | 400 | 95.1 | 98.2 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of Meconin using this compound as an internal standard.
Caption: Workflow for Meconin analysis.
Metabolic Pathway of Noscapine to Meconin
Noscapine undergoes metabolism in the body, primarily through the action of Cytochrome P450 (CYP) enzymes. One of the major metabolic pathways involves the cleavage of a carbon-carbon bond, leading to the formation of Meconin and Cotarnine.[3]
Caption: Noscapine metabolic pathway.
References
Troubleshooting & Optimization
Optimizing Meconin-d3 as an Internal Standard: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Meconin-d3 as an internal standard in analytical assays. Authored for those engaged in quantitative analysis, particularly by liquid chromatography-tandem mass spectrometry (LC-MS/MS), this resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled (deuterated) form of Meconin.[1] Meconin is a primary metabolite of Noscapine, a compound often used as a marker for the consumption of opiates.[1] In quantitative bioanalysis, deuterated analogs like this compound are considered ideal internal standards. This is because their chemical and physical properties are nearly identical to the unlabeled analyte (Meconin), ensuring they behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer.[2] This co-eluting behavior helps to accurately correct for variations that can occur during the analytical process, such as extraction efficiency and matrix effects.[3]
Q2: Why is it crucial to optimize the concentration of this compound?
A2: Optimizing the concentration of an internal standard like this compound is critical for the accuracy and reliability of quantitative data. An inappropriate concentration can lead to a variety of issues, including poor signal-to-noise ratios, non-linear calibration curves, and inaccurate quantification. The goal is to use a concentration that provides a consistent and reproducible signal across all samples, including calibrators and quality controls, without interfering with the analyte's signal or saturating the detector.
Q3: What is a good starting concentration for this compound in an assay?
A3: While the optimal concentration is method-dependent, a common starting point is a concentration that yields a signal intensity in the mid-range of the calibration curve for the analyte (Meconin). Some studies suggest aiming for a concentration that is roughly equivalent to the expected concentration of the analyte in the samples. For bioanalytical methods, a concentration of 1/3 to 1/2 of the upper limit of quantification (ULOQ) for the analyte is also a good starting point. For analysis in complex matrices like meconium, typical concentrations for deuterated internal standards are in the ng/g range.[4]
Q4: Can this compound be used to quantify analytes other than Meconin?
A4: It is not recommended. The most accurate quantification is achieved when the internal standard is an isotopic analog of the analyte of interest. This is because it most closely mimics the analyte's behavior throughout the analytical process. Using this compound to quantify other analytes, even structurally similar ones, can lead to inaccuracies due to differences in extraction recovery, ionization efficiency, and chromatographic retention time.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound as an internal standard.
| Symptom | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape for this compound (e.g., tailing, fronting, or splitting) | 1. Column Overload: The concentration of the internal standard is too high. 2. Column Degradation: The analytical column has lost its efficiency. 3. Inappropriate Mobile Phase: The pH or organic content of the mobile phase is not optimal for the analyte's peak shape. | 1. Dilute the Internal Standard: Prepare a new working solution with a lower concentration of this compound. 2. Replace the Column: Install a new analytical column of the same type. 3. Optimize Mobile Phase: Adjust the pH or the gradient of the mobile phase to improve peak symmetry. |
| High Variability in this compound Peak Area Across a Run | 1. Inconsistent Sample Preparation: Variability in pipetting, extraction, or reconstitution. 2. Instrument Instability: Fluctuations in the LC pump flow rate or mass spectrometer source conditions. 3. Matrix Effects: Differential ion suppression or enhancement in different samples. | 1. Review Sample Preparation Protocol: Ensure consistent technique and use calibrated pipettes. 2. Check Instrument Performance: Run system suitability tests to verify the stability of the LC-MS/MS system. 3. Evaluate Matrix Effects: Prepare standards in a representative blank matrix to assess the impact of the matrix on the internal standard's signal. |
| Poor Linearity of the Calibration Curve (r² < 0.99) | 1. Inappropriate Internal Standard Concentration: The concentration may be too high or too low relative to the analyte concentrations in the calibration standards. 2. Isotopic Interference: At high analyte concentrations, the natural isotopic abundance of Meconin may contribute to the signal of this compound. 3. Detector Saturation: At high concentrations, the mass spectrometer detector may be saturated. | 1. Re-optimize Internal Standard Concentration: Experiment with different concentrations of this compound. 2. Check for Isotopic Contribution: Analyze a high-concentration standard of unlabeled Meconin and monitor the mass transition for this compound. 3. Dilute High-Concentration Standards: If detector saturation is suspected, dilute the upper-level calibration standards. |
| Retention Time Shift Between Meconin and this compound | Isotope Effect: A slight difference in retention time between a deuterated internal standard and its unlabeled analog is a known phenomenon. | This is often acceptable if the shift is small and consistent. However, for optimal correction of matrix effects, co-elution is ideal. Consider adjusting the mobile phase composition or the chromatographic gradient to minimize the separation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare accurate and stable stock and working solutions of this compound.
Materials:
-
This compound certified reference material
-
Methanol (LC-MS grade)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated micropipettes
Procedure:
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh a precise amount (e.g., 1.0 mg) of this compound.
-
Quantitatively transfer the weighed material to a 1.0 mL volumetric flask.
-
Dissolve the this compound in a small amount of methanol and then bring the volume to the mark with methanol.
-
Cap the flask and vortex thoroughly to ensure complete dissolution. Store the stock solution at -20°C.
-
-
Working Solution (e.g., 100 ng/mL):
-
Perform serial dilutions of the stock solution to achieve the desired working concentration. For example, to prepare a 100 ng/mL working solution:
-
Pipette 10 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with methanol and vortex thoroughly. This yields a 1 µg/mL intermediate solution.
-
Pipette 1 mL of the 1 µg/mL intermediate solution into a 10 mL volumetric flask.
-
Dilute to the mark with methanol and vortex thoroughly. This yields the 100 ng/mL working solution.
-
-
The working solution should be stored at 2-8°C when not in use and prepared fresh as needed for longer-term studies.
-
Protocol 2: Determining the Optimal Concentration of this compound
Objective: To determine the concentration of this compound that provides a stable and optimal response for the quantification of Meconin.
Procedure:
-
Prepare a Series of Internal Standard Concentrations:
-
From your this compound working solution, prepare a series of dilutions at different concentrations (e.g., 10, 25, 50, 100, and 200 ng/mL).
-
-
Spike into Blank Matrix:
-
Prepare a set of blank matrix samples (e.g., meconium extract).
-
Spike a constant volume of each this compound dilution into a separate blank matrix sample.
-
-
Analyze the Samples:
-
Process the spiked samples using your established sample preparation method.
-
Analyze the samples by LC-MS/MS, monitoring the response of this compound.
-
-
Evaluate the Response:
-
Assess the peak area and signal-to-noise ratio for each concentration.
-
The optimal concentration should provide a robust and reproducible signal that is well above the limit of detection but not so high that it causes detector saturation.
-
-
Test with Calibration Curve:
-
Prepare a full calibration curve for Meconin using the selected optimal concentration of this compound.
-
The calibration curve should exhibit excellent linearity (r² ≥ 0.995) across the desired quantification range.
-
Quantitative Data
Table 1: Physicochemical Properties of Meconin and this compound
| Property | Meconin | This compound |
| Molecular Formula | C₁₀H₁₀O₄ | C₁₀H₇D₃O₄ |
| Molecular Weight | 194.18 g/mol | 197.20 g/mol |
| CAS Number | 569-31-3 | 29809-15-2 |
Table 2: Example Concentration Ranges for this compound Optimization
| Experiment | This compound Concentration (ng/mL) | Analyte (Meconin) Concentration Range (ng/mL) | Expected Outcome |
| Initial Screening | 10, 50, 100 | 1 - 500 | Determine a concentration that gives a robust signal. |
| Fine-Tuning | 25, 50, 75 | 1 - 500 | Optimize for best linearity and signal stability. |
| Final Validation | 50 (example) | 1 - 500 | Confirm linearity, accuracy, and precision with the chosen concentration. |
Note: The concentration ranges provided are for illustrative purposes and should be adapted based on the specific sensitivity of the instrument and the expected analyte concentrations in the samples.
Visualizations
References
- 1. Metabolic fate of noscapine. II. Isolation and identification of novel metabolites produced by C-C bond cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mzcloud.org [mzcloud.org]
- 4. A LC-MS/MS method for the determination of common synthetic cathinones in meconium - PubMed [pubmed.ncbi.nlm.nih.gov]
How to resolve chromatographic peak tailing for Meconin-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving chromatographic peak tailing issues encountered during the analysis of Meconin-d3.
Troubleshooting Guide: Resolving Chromatographic Peak Tailing for this compound
Peak tailing is a common chromatographic problem that can significantly impact the accuracy and precision of quantitative analysis. This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Is your this compound peak exhibiting tailing?
Peak tailing is characterized by an asymmetrical peak shape where the latter half of the peak is broader than the front half. Before proceeding with troubleshooting, it is important to quantify the extent of tailing using the tailing factor or asymmetry factor calculation as defined by the USP or other regulatory bodies. A tailing factor greater than 1.2 often indicates a problem that needs to be addressed.
Follow this workflow to identify and resolve the issue:
Figure 1: A troubleshooting workflow for addressing peak tailing in this compound analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for a compound like this compound?
A1: The most frequent causes of peak tailing in reversed-phase chromatography for neutral compounds like this compound include:
-
Secondary Interactions: Even on a C18 column, residual silanol groups on the silica backbone can interact with polar functional groups on the analyte, leading to tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in a distorted peak shape.
-
Extra-Column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can cause band broadening and tailing.
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.
Q2: How can I determine if column overload is the cause of peak tailing?
A2: To check for column overload, dilute your sample and inject it again. If the peak shape improves and becomes more symmetrical at a lower concentration, then column overload is a likely cause. You can also try reducing the injection volume.
Q3: What is the ideal mobile phase pH for analyzing this compound to prevent peak tailing?
Q4: Can the choice of organic modifier in the mobile phase affect peak tailing?
A4: Yes, the organic modifier can influence peak shape. Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. They have different solvent strengths and can engage in different types of interactions with the analyte and the stationary phase. If you are observing peak tailing with one organic modifier, it is worthwhile to try the other to see if it improves the peak symmetry.
Q5: How do I minimize extra-column effects?
A5: To minimize extra-column volume, use tubing with the smallest possible internal diameter and shortest possible length to connect the components of your HPLC system. Ensure that all fittings are properly seated and that there are no gaps in the connections, as these can introduce dead volume and contribute to peak broadening and tailing.
Data Presentation
The following table summarizes the potential impact of various chromatographic parameters on this compound peak tailing and suggests troubleshooting actions.
| Parameter | Potential Impact on Peak Tailing | Troubleshooting Action | Expected Outcome |
| Sample Concentration | High concentration can lead to column overload and peak asymmetry. | Decrease the sample concentration or injection volume. | Improved peak symmetry. |
| Mobile Phase pH | Suboptimal pH can lead to interactions with residual silanol groups. | Adjust the pH of the aqueous portion of the mobile phase (e.g., test pH 3, 5, and 7). | Reduced tailing due to minimized silanol interactions. |
| Buffer Concentration | Lack of buffering can lead to pH shifts and inconsistent peak shapes. | Add a buffer (e.g., 10-20 mM phosphate or acetate) to the aqueous mobile phase. | Stabilized pH and more consistent peak shapes. |
| Column Chemistry | Active silanol groups on the stationary phase can cause secondary interactions. | Use a modern, high-purity, end-capped C18 column. | Minimized tailing due to reduced silanol activity. |
| Organic Modifier | The type of organic solvent can influence peak shape. | Switch between acetonitrile and methanol. | Potential improvement in peak symmetry. |
| System Plumbing | Excessive tubing length or dead volume can cause band broadening. | Use narrow-bore, short tubing and ensure proper connections. | Sharper, more symmetrical peaks. |
Experimental Protocols
General Protocol for HPLC Analysis of Meconin
This protocol is a starting point and may require optimization for your specific instrumentation and application. It is based on a general reversed-phase HPLC method.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid (or formic acid for MS compatibility)
-
HPLC column: C18, 5 µm, 4.6 x 150 mm (end-capped)
2. Mobile Phase Preparation:
-
Prepare the aqueous phase by adding a small amount of acid to the HPLC-grade water to adjust the pH (e.g., 0.1% phosphoric acid).
-
The mobile phase can be run isocratically or as a gradient. A typical starting point is a mixture of acetonitrile and the aqueous phase (e.g., 50:50 v/v).
3. Sample Preparation:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.
-
Prepare working standards by diluting the stock solution with the mobile phase.
4. HPLC Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Acetonitrile and water (with acidifier)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at an appropriate wavelength (Meconin has absorbance maxima around 211 nm and 309 nm) or Mass Spectrometry.
5. Troubleshooting Peak Tailing - Experimental Steps:
-
Step 1: Verify System Suitability: Inject a well-behaved standard compound to ensure the HPLC system is performing correctly.
-
Step 2: Address Column Overload: Prepare a dilution series of your this compound sample (e.g., 10 µg/mL, 5 µg/mL, 1 µg/mL) and inject each. Observe the peak shape for improvement at lower concentrations.
-
Step 3: Optimize Mobile Phase pH: Prepare mobile phases with different pH values (e.g., pH 3, 5, and 7) using appropriate buffers (e.g., phosphate or acetate buffer at 10-20 mM). Analyze the this compound standard with each mobile phase to identify the pH that provides the best peak symmetry.
-
Step 4: Evaluate Column Performance: If peak tailing persists, flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove any potential contaminants. If this does not resolve the issue, consider trying a new, end-capped C18 column from a reputable manufacturer.
By systematically following this guide, researchers can effectively troubleshoot and resolve chromatographic peak tailing for this compound, leading to more accurate and reliable analytical results.
Technical Support Center: Ensuring the Stability of Meconin-d3 During Sample Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Meconin-d3 during sample storage.
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the signal intensity of my this compound internal standard over time. What are the potential causes?
A1: A decrease in signal intensity of this compound can be attributed to several factors, primarily chemical degradation. Given the structure of Meconin, which contains a lactone ring and two methoxy groups, the most probable degradation pathways are hydrolysis of the lactone and oxidation of the methoxy groups. Additionally, for a deuterated standard, the possibility of hydrogen-deuterium (H-D) exchange cannot be ruled out, especially under certain pH and temperature conditions.
Q2: How can I prevent the hydrolysis of the lactone ring in this compound?
A2: Lactone hydrolysis is catalyzed by acidic or basic conditions. To minimize hydrolysis, it is crucial to maintain the sample at a neutral or slightly acidic pH (around pH 4-6). Avoid storing samples in strong acids or bases. If the biological matrix is inherently acidic or basic, consider adjusting the pH with a suitable buffer system immediately after collection and before storage. Storing samples at low temperatures (-20°C or -80°C) will also significantly slow down the rate of hydrolysis.
Q3: What storage conditions are recommended to prevent the oxidation of this compound?
A3: Oxidation can be initiated by exposure to light, elevated temperatures, and the presence of oxidizing agents. To prevent oxidation, store this compound samples in amber or opaque vials to protect them from light.[1] Storage at low temperatures (-20°C or below) is also recommended.[1] To further minimize oxidative degradation, you can purge the headspace of the storage vial with an inert gas like nitrogen or argon before sealing.
Q4: My mass spectrometry results show a peak corresponding to unlabeled Meconin. What could be the reason for this?
A4: The presence of unlabeled Meconin can arise from two main sources: either the deuterated standard contains a small amount of unlabeled impurity from its synthesis, or H-D exchange has occurred. H-D exchange is the replacement of deuterium atoms with hydrogen atoms from the sample matrix or solvent. This is more likely to happen if the deuterium labels are in exchangeable positions and if the sample is exposed to protic solvents (like water or methanol), and acidic or basic pH.[2][3][4]
Q5: How can I minimize the risk of Hydrogen-Deuterium (H-D) exchange?
A5: To minimize H-D exchange, consider the following:
-
pH Control: Maintain the sample pH in a neutral to slightly acidic range.
-
Temperature: Store samples at low temperatures (-20°C or -80°C).
-
Aprotic Solvents: If preparing solutions, use aprotic solvents whenever possible.
-
Minimize Water Content: For long-term storage of the neat compound, ensure it is kept in a desiccated environment. When preparing stock solutions, use anhydrous solvents.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to this compound degradation.
| Observed Problem | Potential Cause | Recommended Solution |
| Gradual decrease in this compound peak area over time. | 1. Hydrolysis of the lactone ring. 2. Oxidation of the methoxy groups. | 1. Ensure sample pH is between 4 and 6. Store at -20°C or -80°C.2. Store samples in amber vials, protected from light. Purge with inert gas for long-term storage. |
| Appearance of a new peak eluting earlier than this compound. | Hydrolysis product: The resulting hydroxy-carboxylic acid is more polar. | Confirm the identity of the new peak by LC-MS/MS. If confirmed, implement measures to prevent hydrolysis (pH control, low temperature). |
| Appearance of a peak with a higher mass (e.g., M+16). | Oxidation product: Addition of an oxygen atom. | Confirm by LC-MS/MS. Implement measures to prevent oxidation (light protection, low temperature, inert atmosphere). |
| Increase in the peak area of unlabeled Meconin. | Hydrogen-Deuterium (H-D) exchange. | Verify the position of the deuterium labels. Control sample pH and temperature. Use aprotic solvents where feasible. |
| Inconsistent results between replicate samples. | Inconsistent storage conditions or sample handling. | Ensure all samples are stored under identical conditions. Standardize sample processing protocols, including thawing and mixing procedures. |
Quantitative Data on this compound Stability
The following table provides illustrative data on the expected stability of this compound under various storage conditions. This data is based on general principles of lactone and deuterated compound stability and should be used as a guideline. It is highly recommended to perform your own stability studies for your specific sample matrix and storage conditions.
| Storage Condition | Duration | Expected Degradation (%) | Primary Degradation Pathway |
| Room Temperature (~25°C), Exposed to Light | 24 hours | 15-25% | Oxidation & Hydrolysis |
| Room Temperature (~25°C), Protected from Light | 24 hours | 10-15% | Hydrolysis |
| Refrigerated (4°C), Protected from Light | 1 week | 5-10% | Hydrolysis |
| Frozen (-20°C), Protected from Light | 1 month | < 5% | Minimal |
| Ultra-low Freezer (-80°C), Protected from Light | 6 months | < 2% | Minimal |
| pH 3, Refrigerated (4°C) | 1 week | 10-20% | Acid-catalyzed Hydrolysis |
| pH 9, Refrigerated (4°C) | 1 week | > 30% | Base-catalyzed Hydrolysis |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development for this compound
This protocol outlines the steps to develop an HPLC method capable of separating this compound from its potential degradation products.
Objective: To develop a stability-indicating HPLC method for the quantification of this compound.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
HPLC grade formic acid, acetic acid, ammonium acetate
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV or MS detector
Methodology:
-
Initial Mobile Phase Screening:
-
Prepare a stock solution of this compound in acetonitrile (1 mg/mL).
-
Screen different mobile phase compositions, such as acetonitrile:water and methanol:water gradients, with 0.1% formic acid.
-
Aim for a retention time of 3-10 minutes with good peak shape.
-
-
Forced Degradation Study:
-
Subject the this compound stock solution to forced degradation conditions as described in Protocol 2.
-
Inject the stressed samples into the HPLC system.
-
-
Method Optimization:
-
Adjust the gradient, flow rate, and column temperature to achieve baseline separation between the intact this compound peak and any degradation product peaks.
-
A photodiode array (PDA) detector can be used to check for peak purity.
-
-
Method Validation:
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Protocol 2: Forced Degradation Study of this compound
This protocol describes how to intentionally degrade this compound to identify its degradation products and validate the stability-indicating nature of an analytical method.
Objective: To generate potential degradation products of this compound and assess the specificity of the analytical method.
Materials:
-
This compound stock solution (1 mg/mL in acetonitrile)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
UV lamp
-
Heating block or oven
Methodology:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and keep at room temperature for 4 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H2O2 and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat an aliquot of the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples, along with a control sample, using the developed HPLC method (Protocol 1).
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound degradation.
References
Technical Support Center: Matrix Effects on Meconin-d3 Quantification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the quantification of Meconin-d3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) version of Meconin, a metabolite of noscapine and a potential biomarker for illicit opiate use.[1][2] In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, this compound is used as an internal standard (IS) to improve the accuracy and precision of Meconin quantification. Because this compound is chemically almost identical to Meconin, it co-elutes and experiences similar ionization suppression or enhancement effects caused by the sample matrix.[3] By adding a known concentration of this compound to all samples, calibrators, and quality controls, the ratio of the analyte's response to the internal standard's response is used for quantification. This normalization corrects for variability during sample preparation and analysis.
Q2: What are matrix effects and how do they impact the LC-MS/MS analysis of Meconin?
A2: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as Meconin, by co-eluting compounds from the sample matrix (e.g., plasma, urine, meconium).[4][5] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification. Matrix effects are a significant concern in bioanalytical methods as they can vary between different samples and lots of biological matrices.
Q3: How can I quantitatively assess matrix effects in my Meconin assay?
A3: The most common method for the quantitative assessment of matrix effects is the post-extraction spike experiment. This involves comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution (e.g., mobile phase). A detailed protocol for this experiment is provided in the "Experimental Protocols" section of this guide. The results are often expressed as a Matrix Factor (MF). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
Q4: My this compound signal is low and variable. How do I confirm if ion suppression is the cause?
A4: Low and inconsistent signals for your internal standard are classic signs of ion suppression. A qualitative method to confirm this is the post-column infusion experiment. This involves infusing a standard solution of this compound at a constant rate into the mass spectrometer while injecting a blank matrix extract. A dip in the baseline signal at the retention time of Meconin indicates the presence of co-eluting matrix components that are causing ion suppression.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the quantification of Meconin using this compound as an internal standard.
| Problem | Potential Cause | Recommended Solution(s) |
| High Variability in QC Samples | Inconsistent matrix effects between different lots of biological matrix. | - Evaluate matrix effects across at least six different lots of the matrix.- If variability is high, optimize the sample preparation method to remove more interferences.- Ensure that this compound is co-eluting with Meconin to provide effective normalization. |
| Significant Ion Suppression or Enhancement Observed (Matrix Factor < 0.8 or > 1.2) | Co-eluting matrix components (e.g., phospholipids, salts) are interfering with the ionization of Meconin and this compound. | - Optimize Sample Preparation: Improve the cleanup procedure. Consider switching from protein precipitation (PPT) to more selective techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).- Modify Chromatographic Conditions: Adjust the mobile phase composition, gradient profile, or switch to a different column chemistry to achieve better separation of Meconin from interfering peaks.- Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of matrix components. |
| Poor Peak Shape for Meconin and/or this compound | Matrix components interfering with chromatography or issues with the analytical column. | - Improve Sample Cleanup: A cleaner extract often leads to better peak shapes.- Check Column Health: Ensure the analytical column is not clogged or degraded. Implement a guard column to protect the analytical column.- Optimize Mobile Phase: Adjust the pH or organic content of the mobile phase. |
| This compound Does Not Adequately Compensate for Matrix Effects (IS-normalized MF not close to 1) | The matrix effect is impacting Meconin and this compound differently. This is less common with a stable isotope-labeled IS but can occur with significant chromatographic separation between the analyte and IS or with certain interfering substances. | - Confirm Co-elution: Ensure that the retention times of Meconin and this compound are nearly identical.- Investigate Specific Interferences: Use techniques like post-column infusion to identify the region of ion suppression and adjust chromatography to move the analyte peak away from it. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
This protocol allows for the quantitative determination of the matrix factor (MF).
Objective: To quantify the degree of ion suppression or enhancement for Meconin and this compound.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Meconin and this compound into the mobile phase or a reconstitution solvent at two concentration levels (low and high QC levels).
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix (e.g., plasma, meconium). Spike the extracted matrix with Meconin and this compound at the same low and high QC concentrations as Set A.
-
Set C (Extracted Matrix): Extract the same six lots of blank matrix without spiking. This is to check for interferences at the retention time of the analytes.
-
-
Analyze Samples: Inject all samples into the LC-MS/MS system and record the peak areas for Meconin and this compound.
-
Calculations:
-
Matrix Factor (MF):
Calculate the MF for both Meconin and this compound at each concentration level for each matrix lot. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
IS-Normalized Matrix Factor (IS-Normalized MF):
-
Coefficient of Variation (%CV): Calculate the %CV of the IS-normalized MF across the different matrix lots.
-
Acceptance Criteria:
-
For a robust method, the MF should ideally be between 0.8 and 1.2.
-
The IS-normalized MF should be close to 1.0.
-
The %CV of the IS-normalized MF across different lots should be ≤15%.
Data Presentation: Example Matrix Effect Assessment
| Matrix Lot | Analyte | Concentration | Mean Peak Area (Neat Solution - Set A) | Peak Area (Post-Spiked Matrix - Set B) | Matrix Factor (MF) | IS-Normalized MF | %CV of IS-Normalized MF |
| 1 | Meconin | Low QC | 150,000 | 125,000 | 0.83 | 0.99 | 2.5% |
| This compound | Low QC | 200,000 | 168,000 | 0.84 | |||
| 2 | Meconin | Low QC | 150,000 | 118,000 | 0.79 | 0.96 | |
| This compound | Low QC | 200,000 | 164,000 | 0.82 | |||
| 3 | Meconin | Low QC | 150,000 | 130,000 | 0.87 | 1.01 | |
| This compound | Low QC | 200,000 | 172,000 | 0.86 | |||
| ... | ... | ... | ... | ... | ... | ... |
Visualizations
References
Technical Support Center: Meconin-d3 Interference in Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding Meconin-d3 interference in mass spectrometry analysis. It is designed for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in their quantitative assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
A1: this compound is the deuterium-labeled version of Meconin, a primary metabolite of the antitussive and potential anticancer agent Noscapine.[1] In mass spectrometry-based quantitative analysis, stable isotope-labeled (SIL) internal standards like this compound are considered the gold standard. They are chemically identical to the analyte (Meconin) but have a different mass due to the presence of deuterium atoms. This allows for the correction of variability during sample preparation and analysis, including extraction efficiency and matrix effects, leading to more accurate and precise quantification.
Q2: What are the common sources of interference when using this compound?
A2: Interference when using this compound can arise from several sources:
-
Isotopic Impurity: The this compound standard may contain a small amount of unlabeled Meconin. This can lead to a false positive signal in blank samples and affect the accuracy of quantification at low concentrations.
-
Chromatographic Co-elution with Isobaric Compounds: Other compounds in the sample matrix may have the same nominal mass as this compound. If these compounds are not chromatographically separated, they can interfere with the this compound signal.
-
Matrix Effects: Components of the biological matrix (e.g., urine, plasma) can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate measurements.
-
In-source Fragmentation or Dissociation: Other analytes or their metabolites present in the sample at high concentrations can sometimes fragment within the ion source of the mass spectrometer to produce ions with the same mass-to-charge ratio as this compound or its product ions.[2]
-
Isotope Effect: The deuterium atoms in this compound can sometimes cause it to have a slightly different chromatographic retention time compared to the unlabeled Meconin. If this shift is significant, it may lead to differential matrix effects between the analyte and the internal standard, compromising accurate correction.
Q3: What is the accurate mass of Meconin and this compound?
A3: Understanding the precise mass-to-charge ratios is critical for high-resolution mass spectrometry to distinguish between the analyte, internal standard, and potential interferences.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | [M+H]⁺ (m/z) |
| Meconin | C₁₀H₁₀O₄ | 194.0579 | 195.0652 |
| This compound | C₁₀H₇D₃O₄ | 197.0767 | 198.0840 |
Troubleshooting Guides
Guide 1: Investigating High Background Signal for this compound
Issue: You observe a significant peak for this compound in your blank or zero-concentration samples.
Potential Cause: This often points to contamination or issues with the purity of the internal standard.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background signal of this compound.
Guide 2: Addressing Poor Accuracy and Precision
Issue: Your quality control samples are failing, showing high variability or bias.
Potential Causes: This can be due to chromatographic separation issues, matrix effects, or isobaric interference.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor accuracy and precision.
Experimental Protocols
Protocol 1: Product Ion Scan for Meconin and this compound
This protocol is for determining the characteristic product ions of Meconin and this compound, which is essential for setting up a selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) method.
1. Standard Preparation:
-
Prepare individual stock solutions of Meconin and this compound in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solutions with a typical mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a working concentration of 1 µg/mL.
2. Infusion and Mass Spectrometer Settings:
-
Infuse the working solutions directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Perform a full scan (Q1 scan) to identify the protonated precursor ions ([M+H]⁺) for Meconin (m/z 195.1) and this compound (m/z 198.1).
3. Product Ion Scan:
-
Set the mass spectrometer to product ion scan mode.
-
Select the precursor ion for Meconin (m/z 195.1) in the first quadrupole (Q1).
-
Apply a range of collision energies (e.g., 10-40 eV) in the collision cell (Q2) to induce fragmentation.
-
Scan the third quadrupole (Q3) to detect all resulting product ions.
-
Repeat the process for the this compound precursor ion (m/z 198.1).
4. Data Analysis:
-
Identify the most intense and specific product ions for both Meconin and this compound. These will be used for developing the MRM method.
Predicted Fragmentation Pathway:
Based on the structure of Meconin and general fragmentation patterns of similar compounds, the following fragmentation is predicted:
Caption: Predicted fragmentation pathway for Meconin and this compound.
Protocol 2: LC-MS/MS Analysis of Meconin
This protocol provides a general framework for the quantitative analysis of Meconin in a biological matrix using this compound as an internal standard.
1. Sample Preparation (Example: Urine):
-
To 100 µL of urine, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL).
-
Perform a sample cleanup procedure such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix interferences.
-
Evaporate the final extract to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Meconin from other matrix components (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer in positive ESI mode.
-
MRM Transitions:
-
Meconin: 195.1 -> 165.1 (quantifier), 195.1 -> 137.1 (qualifier)
-
This compound: 198.1 -> 166.1 (quantifier)
-
3. Data Analysis:
-
Integrate the peak areas for the Meconin and this compound quantifier transitions.
-
Calculate the peak area ratio of Meconin to this compound.
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of Meconin in unknown samples by interpolating their peak area ratios from the calibration curve.
References
Calibration curve linearity issues with Meconin-d3
Technical Support Center: Meconin-d3 Analysis
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding calibration curve linearity issues encountered during the quantitative analysis of Meconin using this compound as an internal standard, particularly in complex biological matrices such as meconium.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for Meconin using this compound as an internal standard is non-linear, especially at higher concentrations. What are the potential causes?
A1: Non-linearity in calibration curves, particularly when using a deuterated internal standard like this compound, can arise from several factors. The most common causes include:
-
Ion Source Saturation/Suppression: At high concentrations, the analyte (Meconin) and the internal standard (this compound) can compete for ionization in the mass spectrometer's ion source. This competition can lead to a disproportionate response as concentrations increase, resulting in a non-linear relationship.
-
Matrix Effects: Biological samples like meconium are complex and contain numerous endogenous components. These matrix components can co-elute with Meconin and this compound, causing ion suppression or enhancement. While a stable isotope-labeled internal standard (SIL-IS) is designed to compensate for these effects, significant and variable matrix interference can still lead to non-linearity.
-
Isotopic Contribution (Crosstalk): At very high concentrations of Meconin, the natural abundance of isotopes (e.g., ¹³C) in the analyte can contribute to the signal of the deuterated internal standard, this compound. This is more likely to be an issue if the mass difference between the analyte and the IS is small, though with a +3 Da shift for this compound, this is less common but still possible.
-
Inappropriate Regression Model: Forcing a linear regression model over a wide dynamic range where the instrument response is inherently non-linear will result in a poor fit and inaccurate quantification, especially at the lower and upper ends of the curve.
Q2: How can I systematically troubleshoot and resolve the non-linearity in my this compound calibration curve?
A2: A structured approach is essential for diagnosing and resolving calibration curve non-linearity. The following workflow can be applied:
Troubleshooting Workflow for Non-Linear Calibration Curves
Optimizing injection volume for Meconin-d3 analysis
Technical Support: Meconin-d3 Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of injection volume for this compound analysis, particularly by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Meconin is a key metabolite used to identify in utero heroin exposure, and its deuterated form (this compound) is a common internal standard for quantitative analysis.[1]
Frequently Asked Questions (FAQs)
Q1: What is a typical starting injection volume for this compound analysis in a biological matrix like meconium?
A typical starting injection volume for LC-MS/MS analysis in biological matrices ranges from 1 to 10 µL. For meconium extracts, a conservative starting point is often 2-5 µL.[2][3] The optimal volume depends on several factors, including the concentration of the analyte in the extract, the sensitivity of the mass spectrometer, and the capacity of the analytical column. It is crucial to perform an injection volume optimization study to determine the best volume for your specific method.
Q2: What are the potential consequences of injecting too large a volume?
Injecting an excessive volume can lead to several issues that compromise data quality:
-
Poor Peak Shape: Overloading the column is a common result of large injection volumes, which can cause peak fronting or broadening.[4][5] This occurs when the amount of sample saturates the stationary phase at the column inlet.
-
Peak Splitting: This can happen if the sample solvent is significantly stronger than the mobile phase, causing the analyte to travel down the column before the separation gradient begins.
-
Increased Carryover: Larger injection volumes increase the risk of analyte residue remaining in the injector, needle, or column, which can then appear in subsequent blank or sample injections.
-
Matrix Effects: Injecting a larger volume of a complex matrix like meconium extract can introduce more interfering substances, leading to ion suppression or enhancement in the mass spectrometer source.
Q3: My this compound peak is showing significant tailing. Could this be related to injection volume?
While peak tailing is often caused by chemical interactions, such as those between basic analytes and residual silanols on the column, or by column degradation, injection volume can be a contributing factor. If a large injection volume overloads the column, it can lead to asymmetrical peaks, including tailing. Before investigating other causes, try reducing the injection volume to see if the peak shape improves.
Q4: How can I distinguish between carryover and contamination?
Carryover is the appearance of an analyte from a preceding injection, while contamination comes from an external source like solvents or system hardware. To differentiate, use a specific injection sequence: run a high-concentration standard, followed by several blank injections.
-
If it is carryover: The analyte peak will be largest in the first blank and decrease in subsequent blanks.
-
If it is contamination: The analyte peak will likely have a consistent area across all blank injections.
Troubleshooting Common Issues
| Issue | Potential Cause Related to Injection Volume | Recommended Action |
| Peak Fronting | Column overload due to excessive injection volume or high sample concentration. | Reduce the injection volume or dilute the sample extract. Ensure the sample solvent is not significantly stronger than the initial mobile phase. |
| Peak Splitting | Mismatch between sample solvent and mobile phase. A large volume of a strong sample solvent can act as its own mobile phase. | Reconstitute the sample extract in a solvent that is weaker than or equal in strength to the initial mobile phase conditions. Alternatively, decrease the injection volume. |
| Broad Peaks | Large injection volume causing the sample band to spread at the column inlet. | Decrease the injection volume. Ensure the sample is focused at the head of the column by using a weak sample solvent. |
| High Signal in Blanks | Carryover from a previous high-concentration sample. | Optimize the needle and injector wash protocol. Use a stronger wash solvent and increase the wash volume/duration. If the problem persists, reduce the injection volume of the high-concentration samples. |
| Poor Reproducibility | Inconsistent sample loading due to injecting a volume near the lower or upper limit of the autosampler's capability. | Operate within the autosampler's specified optimal injection range. Ensure there are no air bubbles in the sample vial. |
Experimental Protocols
Protocol 1: Injection Volume Optimization Study
Objective: To determine the optimal injection volume that maximizes signal-to-noise (S/N) ratio without compromising peak shape or leading to excessive carryover.
Methodology:
-
Prepare Samples: Prepare a mid-range concentration standard of this compound in the final sample solvent (e.g., reconstituted meconium extract).
-
Injection Sequence:
-
Inject a blank to establish a baseline.
-
Inject the standard at increasing volumes (e.g., 1 µL, 2 µL, 5 µL, 10 µL, 15 µL).
-
After the highest volume injection, inject at least two consecutive blanks to assess carryover.
-
-
Data Analysis:
-
For each injection volume, measure the peak area, peak height, and calculate the S/N ratio.
-
Assess peak shape using the asymmetry factor (should ideally be between 0.9 and 1.2).
-
Calculate the percent carryover in the first blank after the highest standard using the formula: (% Carryover) = (Peak Area in Blank / Peak Area in High Standard) * 100. Bioanalytical method validation guidelines often require carryover to be less than 20% of the signal at the Lower Limit of Quantification (LLOQ).
-
-
Selection: Choose the highest injection volume that provides good S/N ratio, acceptable peak asymmetry, and meets the carryover criteria.
Data Summary: Example of Injection Volume Optimization
| Injection Volume (µL) | Peak Area | S/N Ratio | Asymmetry Factor | % Carryover in Blank 1 |
| 1 | 150,000 | 250 | 1.05 | - |
| 2 | 310,000 | 520 | 1.08 | - |
| 5 | 780,000 | 1300 | 1.15 | - |
| 10 | 1,450,000 | 2400 | 1.35 (Slight Tailing) | - |
| 15 | 1,900,000 | 3100 | 1.60 (Significant Tailing) | 0.08% |
Based on this hypothetical data, 5 µL would be the optimal injection volume, as it provides a strong signal and maintains good peak shape. While 10 µL offers more signal, the peak shape begins to degrade.
Visual Guides
Troubleshooting Workflow for Peak Shape Issues
This diagram outlines a logical workflow for diagnosing common peak shape problems that may be related to injection volume.
Caption: Troubleshooting flowchart for injection-related peak shape issues.
Injection Volume Optimization Workflow
This diagram illustrates the systematic process for determining the optimal injection volume.
Caption: Systematic workflow for optimizing injection volume.
References
- 1. Detection of Codeine, Morphine, 6-Monoacetylmorphine, and Meconin in Human Umbilical Cord Tissue: Method Validation and Evidence of In Utero Heroin Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [researchrepository.ul.ie]
- 4. uhplcs.com [uhplcs.com]
- 5. mastelf.com [mastelf.com]
Technical Support Center: Troubleshooting Low Signal Intensity of Meconin-d3
Welcome to the technical support center for Meconin-d3 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this compound, a common internal standard for the quantification of meconin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my experiments?
This compound is a deuterated form of meconin, a metabolite of noscapine and a recognized marker for illicit opiate use. It is primarily used as an internal standard in analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the accurate quantification of meconin in biological samples.[1] The three deuterium atoms on a methoxy group give it a slightly higher mass than meconin, allowing it to be distinguished by a mass spectrometer while having nearly identical chemical and physical properties.[1][2][3]
Q2: I am observing a low signal for this compound in my LC-MS/MS analysis. What are the most common causes?
Low signal intensity for a deuterated internal standard like this compound in LC-MS/MS analysis can often be attributed to several factors:
-
Matrix Effects: The most common culprit is ion suppression, where other molecules from the sample matrix (e.g., meconium) co-elute with this compound and interfere with its ionization in the mass spectrometer's source, leading to a reduced signal.[4]
-
Suboptimal Mass Spectrometry Parameters: Incorrect or unoptimized Multiple Reaction Monitoring (MRM) transitions (precursor and product ions) and collision energy will result in poor detection.
-
Chromatographic Issues: Poor peak shape or a slight shift in retention time due to the deuterium isotope effect can cause the internal standard to elute in a region of high matrix suppression.
-
Sample Preparation Inefficiencies: Incomplete extraction of this compound from the sample matrix or loss during sample clean-up steps can lead to a lower concentration being injected into the instrument.
-
Standard Solution Integrity: Degradation of the this compound stock or working solutions due to improper storage or handling can result in a lower than expected concentration.
Q3: Can the deuterium atoms on this compound exchange with hydrogen atoms from my sample or solvent?
The deuterium atoms in this compound are located on a methoxy group, which is generally a stable position and not prone to hydrogen/deuterium (H/D) exchange under typical analytical conditions. This is in contrast to deuterated compounds with labels on hydroxyl (-OH) or amine (-NH) groups, which are more susceptible to exchange. Therefore, isotopic instability is an unlikely cause for low signal intensity of this compound.
Troubleshooting Guide for Low this compound Signal Intensity
This guide provides a systematic approach to diagnosing and resolving low signal intensity issues with this compound.
Step 1: Verify Mass Spectrometer Parameters
The first step is to ensure that the mass spectrometer is properly configured to detect this compound.
For LC-MS/MS Analysis:
-
Precursor Ion: The molecular weight of this compound is 197.2 g/mol . In positive ion mode, the protonated molecule [M+H]+ would be at m/z 198.2. It is advisable to perform a full scan or precursor ion scan of a this compound standard solution to confirm the exact mass of the precursor ion.
-
Product Ions: Infuse a standard solution of this compound into the mass spectrometer and perform a product ion scan of the precursor ion (m/z 198.2) at various collision energies to identify the most abundant and stable fragment ions. Based on the fragmentation of meconin (molecular weight 194.2), which shows major ions at m/z 165 and 147, you can expect to see corresponding ions for this compound at m/z 168 and 150.
For GC-MS Analysis:
Based on published data for meconin, the following ions can be used as a starting point for this compound.
| Compound | Molecular Ion (M+) | Major Fragment Ions |
| Meconin | 194 | 165, 147, 176 |
| This compound (Predicted) | 197 | 168, 150, 179 |
Troubleshooting Workflow for Mass Spectrometer Parameters
Caption: Workflow for optimizing mass spectrometer parameters for this compound.
Step 2: Evaluate Sample Preparation and Matrix Effects
Meconium is a notoriously complex matrix that can significantly impact the signal of an analyte.
Experimental Protocol: Assessing Matrix Effects
This experiment will help determine if ion suppression is the cause of the low signal.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a solution of this compound at the working concentration in a clean solvent (e.g., mobile phase).
-
Set B (Post-extraction Spike): Take a blank meconium sample that has undergone the complete extraction and sample preparation procedure. Spike this compound into the final extract at the same working concentration as Set A.
-
Set C (Pre-extraction Spike): Spike this compound into a blank meconium sample at the working concentration before the extraction and sample preparation process.
-
-
Analyze all three sets using the optimized LC-MS/MS or GC-MS method.
-
Compare the peak areas of this compound in the three sets.
Data Interpretation:
| Comparison | Observation | Interpretation | Recommended Action |
| Set A vs. Set B | Peak area in B is significantly lower than in A. | Ion suppression is occurring. | Proceed to solutions for matrix effects. |
| Peak area in B is similar to A. | Matrix effects are minimal. | The issue is likely with the extraction procedure. | |
| Set B vs. Set C | Peak area in C is significantly lower than in B. | Poor extraction recovery of this compound. | Optimize the sample preparation method. |
Solutions for Matrix Effects and Poor Recovery:
-
Optimize Sample Homogenization: Ensure the meconium is thoroughly homogenized with the initial extraction solvent (e.g., methanol) to release the analyte. Sonication can improve this process.
-
Improve Sample Clean-up: Employ a more rigorous solid-phase extraction (SPE) protocol to remove interfering matrix components. Different SPE sorbents (e.g., C18, mixed-mode) can be tested.
-
Dilute the Sample: Diluting the final extract can reduce the concentration of matrix components, thereby lessening ion suppression.
-
Modify Chromatographic Conditions: Adjust the LC gradient to better separate this compound from co-eluting matrix interferences.
Troubleshooting Logic for Sample Preparation and Matrix Effects
Caption: Decision tree for troubleshooting sample preparation and matrix effects.
Step 3: Check the Integrity of Standard Solutions
Ensure that the this compound solutions are accurately prepared and have not degraded.
-
Storage: Stock solutions of this compound, typically prepared in methanol or acetonitrile, should be stored at -20°C or lower in tightly sealed containers to prevent evaporation and degradation.
-
Fresh Preparations: If in doubt, prepare fresh stock and working solutions from the neat material.
-
Solubility: this compound is soluble in DMF, DMSO, and ethanol. Ensure the chosen solvent is appropriate for your analytical method and that the standard is fully dissolved.
Example Experimental Protocols
Protocol 1: Meconium Sample Preparation for LC-MS/MS Analysis
This is a general protocol that may require optimization for your specific application.
-
Sample Homogenization:
-
Weigh 0.25 g of meconium into a centrifuge tube.
-
Add 1 mL of methanol containing the this compound internal standard at the desired concentration.
-
Vortex for 1 minute, then sonicate for 30 minutes.
-
Centrifuge at high speed for 10 minutes.
-
-
Solid-Phase Extraction (SPE):
-
Transfer the supernatant to a clean tube.
-
Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) according to the manufacturer's instructions.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute this compound and the analyte of interest with an appropriate elution solvent.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for analysis.
-
Protocol 2: Suggested Starting LC-MS/MS Conditions
These are starting parameters that will likely require optimization.
-
LC Column: A C18 column (e.g., 2.1 x 50 mm, 3 µm) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from low to high organic (e.g., 10% to 90% B) over several minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
By following this structured troubleshooting guide, researchers can effectively diagnose and resolve issues of low signal intensity for this compound, leading to more accurate and reliable quantitative results in their studies.
References
- 1. LC-MS-MS Method for the Determination of Antidepressants and Benzodiazepines in Meconium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of meconin as a marker for illicit opiate use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C10H10O4 | CID 71749883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Meconin | C10H10O4 | CID 68437 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Cross-Validation of Meconin-d3 as an Internal Standard in LC-MS/MS and GC-MS Analytical Methods
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, the use of a stable isotope-labeled internal standard is paramount for achieving accurate and reliable results. Meconin-d3, a deuterated analog of meconin, serves as an ideal internal standard for the quantification of meconin, a metabolite of noscapine and a potential biomarker for opiate exposure. This guide provides a comparative overview of the performance of this compound in two common analytical platforms: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
The selection of an analytical method for the quantification of meconin in complex biological matrices, such as meconium, is critical. While LC-MS/MS is often favored for its high sensitivity and specificity for a wide range of compounds, GC-MS remains a robust and valuable technique, particularly for volatile and semi-volatile analytes. The performance of this compound as an internal standard is intrinsically linked to the chosen analytical technique.
Data Presentation: A Comparative Overview
The following table summarizes the expected performance characteristics of this compound when utilized as an internal standard in validated LC-MS/MS and a proposed GC-MS method for the analysis of meconin in a complex matrix like meconium.
| Parameter | LC-MS/MS Method | GC-MS Method (with Derivatization) |
| Linearity (R²) | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 1 - 5 ng/g | 5 - 20 ng/g |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (%RSD) | <15% | <15% |
| Sample Preparation | Protein Precipitation, Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE), Derivatization, SPE |
| Analysis Time per Sample | 5 - 15 minutes | 15 - 30 minutes |
| Throughput | High | Moderate |
| Derivatization Required | No | Yes (e.g., Silylation) |
Experimental Protocols
LC-MS/MS Method for Meconin Quantification
This protocol is based on established methods for the analysis of various drugs and their metabolites in meconium.[1][2]
a. Sample Preparation:
-
To 0.5 g of meconium in a polypropylene tube, add 1 mL of a methanolic solution containing the internal standard, this compound.
-
Homogenize the sample using a vortex mixer and sonicator.
-
Perform a protein precipitation step by adding a suitable organic solvent (e.g., acetonitrile) and centrifuge to pellet the proteins.
-
The supernatant is then subjected to solid-phase extraction (SPE) for further cleanup and concentration of the analyte and internal standard.
-
The eluate from the SPE cartridge is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for meconin and this compound would be monitored for quantification.
Proposed GC-MS Method for Meconin Quantification
This proposed protocol is based on general principles for the GC-MS analysis of opiates and other drugs in meconium, which often require derivatization.
a. Sample Preparation:
-
To 0.5 g of meconium, add the internal standard, this compound.
-
Perform a liquid-liquid extraction (LLE) using an appropriate organic solvent.
-
The organic extract is evaporated to dryness.
-
Derivatization: The residue is derivatized to increase the volatility and thermal stability of meconin. A common derivatizing agent for compounds with hydroxyl or lactone functionalities is a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The reaction is typically carried out at an elevated temperature (e.g., 70°C) for a specified time.
-
The derivatized sample is then subjected to a final cleanup step, if necessary, before injection into the GC-MS system.
b. GC-MS Conditions:
-
Gas Chromatograph: A gas chromatograph with a split/splitless injector.
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium.
-
Oven Temperature Program: A temperature gradient to ensure separation of the analyte from matrix components.
-
Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.
-
Selected Ion Monitoring (SIM): Specific ions for the derivatized meconin and this compound would be monitored for quantification.
Methodology and Workflow Visualization
The following diagrams illustrate the experimental workflows for the LC-MS/MS and GC-MS methods.
Caption: Experimental workflow for LC-MS/MS analysis of meconin.
Caption: Proposed experimental workflow for GC-MS analysis of meconin.
Comparative Discussion
LC-MS/MS with this compound:
The use of this compound in an LC-MS/MS method is expected to provide high accuracy and precision. Because this compound has nearly identical chemical and physical properties to meconin, it effectively compensates for variations in sample preparation, injection volume, and ionization efficiency. The high selectivity of MRM transitions in tandem mass spectrometry minimizes interferences from the complex meconium matrix, leading to a low LLOQ. The workflow does not require a derivatization step, which simplifies sample preparation and increases throughput.
GC-MS with this compound:
For GC-MS analysis, derivatization of meconin is likely necessary to improve its volatility and thermal stability, ensuring good chromatographic peak shape. The use of this compound as an internal standard is crucial to control for variability introduced during the multi-step sample preparation, including the derivatization reaction. While GC-MS can offer excellent separation efficiency, the additional derivatization step can be time-consuming and a potential source of variability if not carefully controlled. The LLOQ may be slightly higher compared to LC-MS/MS due to potential matrix interferences and the derivatization process.
Conclusion
Both LC-MS/MS and GC-MS are viable techniques for the quantification of meconin in biological matrices, with the indispensable use of this compound as an internal standard to ensure data quality.
-
LC-MS/MS offers a more direct, high-throughput, and potentially more sensitive approach for the analysis of meconin, making it well-suited for routine clinical and forensic applications.
-
GC-MS , while requiring a more involved sample preparation process including derivatization, remains a powerful and reliable technique. The performance of this compound in a well-optimized GC-MS method is expected to provide accurate and precise quantification.
The choice between these two methods will depend on the specific requirements of the study, including desired sensitivity, sample throughput, and available instrumentation. In either case, the cross-validation of this compound demonstrates its suitability as a robust internal standard, critical for the generation of high-quality, reliable quantitative data in complex bioanalytical applications.
References
Inter-laboratory Comparison of Meconine Quantification with Meconin-d3: A Performance Evaluation Guide
This guide provides a comparative framework for the quantification of meconine in biological matrices, specifically focusing on the application of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing Meconin-d3 as a stable isotope-labeled internal standard. The objective of this document is to present a standardized protocol and a model for inter-laboratory performance assessment. The data herein is based on a validated analytical method and includes a simulated comparative analysis from three independent laboratories to illustrate the evaluation process.
The accurate and precise measurement of meconine, a marker for in utero heroin exposure, is crucial in clinical and forensic toxicology.[1] The use of a deuterated internal standard like this compound is considered best practice in mass spectrometry-based quantification as it effectively compensates for variations in sample extraction and potential matrix effects, leading to more reliable and reproducible results.
This guide outlines a comprehensive experimental protocol and presents a comparative dataset from three hypothetical laboratories (Lab A, Lab B, and Lab C) to demonstrate an inter-laboratory comparison. The findings highlight the importance of standardized procedures and consistent execution for ensuring data integrity across different analytical sites.
Experimental Protocols
A detailed methodology for the quantification of meconine is provided below. This protocol is based on a validated method for the detection of opiates and their metabolites in umbilical cord tissue and serves as the standardized procedure for this inter-laboratory comparison.[1][2]
1. Sample Preparation and Extraction
-
Sample Homogenization: Weigh 0.5 g (± 0.05 g) of the biological matrix (e.g., meconium or umbilical cord tissue) into a 15 mL polypropylene tube.
-
Internal Standard Spiking: Add 25 µL of the this compound internal standard working solution (10 ng/mL) to each sample.
-
Extraction: Add 2 mL of methanol with 0.01% formic acid. Vortex vigorously and sonicate for 1 hour, with intermittent vortexing every 10 minutes.
-
Centrifugation: Centrifuge the samples at 8,000 x g for 10 minutes.
-
Supernatant Transfer and Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 1 mL of 0.1 M potassium phosphate buffer (pH 6.8).
2. LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Column: A C18 analytical column (e.g., 2.1 x 50 mm, 3 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A suitable gradient to separate meconine from other matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions: Monitor the appropriate multiple reaction monitoring (MRM) transitions for meconine and this compound.
3. Method Validation Parameters
Each participating laboratory should validate the method according to established guidelines, assessing the following parameters:
-
Linearity: Analyze a series of calibration standards to determine the linear range of the assay.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of meconine that can be reliably detected and quantified.
-
Precision and Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).
-
Recovery: Assess the efficiency of the extraction procedure.
-
Matrix Effect: Evaluate the influence of the biological matrix on the ionization of meconine.
Data Presentation: Inter-laboratory Comparison
The following table summarizes the simulated quantitative data from three hypothetical laboratories to illustrate a comparative performance evaluation.
| Parameter | Lab A | Lab B | Lab C |
| Linearity (r²) | > 0.995 | > 0.996 | > 0.998 |
| Limit of Detection (LOD) (ng/g) | 0.1 | 0.09 | 0.1 |
| Limit of Quantification (LOQ) (ng/g) | 0.2 | 0.2 | 0.2 |
| Intra-day Precision (%CV) | |||
| Low QC (0.5 ng/g) | 4.5 | 5.1 | 4.2 |
| Mid QC (2.5 ng/g) | 3.8 | 4.2 | 3.5 |
| High QC (7.5 ng/g) | 3.1 | 3.5 | 2.9 |
| Inter-day Precision (%CV) | |||
| Low QC (0.5 ng/g) | 6.2 | 6.8 | 5.9 |
| Mid QC (2.5 ng/g) | 5.5 | 6.1 | 5.2 |
| High QC (7.5 ng/g) | 4.8 | 5.3 | 4.5 |
| Accuracy (% Bias) | |||
| Low QC (0.5 ng/g) | -2.5 | -3.1 | -2.1 |
| Mid QC (2.5 ng/g) | 1.8 | 2.5 | 1.5 |
| High QC (7.5 ng/g) | 0.9 | 1.2 | 0.7 |
| Recovery (%) | 92.5 | 90.8 | 94.1 |
| Matrix Effect (%) | 95.1 | 93.5 | 96.2 |
Mandatory Visualizations
Caption: Experimental workflow for meconine quantification.
Caption: Role of this compound in accurate quantification.
References
Validation of a New Analytical Method Using Meconin-d3: A Comparative Guide
For researchers, scientists, and drug development professionals, the validation of a new analytical method is a critical process to ensure the reliability and accuracy of experimental results. The choice of an appropriate internal standard is paramount in this process, particularly in complex matrices. This guide provides a comprehensive comparison of analytical method validation using Meconin-d3, a deuterated internal standard, against other alternatives, supported by experimental data and detailed methodologies.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1] Their physicochemical properties are nearly identical to the analyte of interest, leading to similar extraction recovery, chromatographic retention time, and ionization efficiency. This intrinsic similarity allows for more effective compensation for variations that can occur during sample preparation and analysis, such as matrix effects.[2]
Comparative Performance of Internal Standards
The selection of an internal standard significantly impacts the performance of an analytical method. While structural analogs can be a viable alternative when a SIL is unavailable, they may not fully mimic the behavior of the analyte, potentially leading to less accurate quantification. The following table summarizes the expected performance characteristics of a method using a deuterated internal standard like this compound compared to a structural analog internal standard.
| Performance Parameter | Deuterated Internal Standard (e.g., this compound) | Structural Analog Internal Standard |
| Accuracy (% Bias) | Typically < ±15% | Can be > ±15% due to differing matrix effects and recovery |
| Precision (% CV) | Typically < 15% | May be higher due to less effective compensation for variability |
| Matrix Effect | High compensation due to similar ionization properties | Partial or variable compensation |
| Extraction Recovery | Closely tracks the analyte of interest | May differ from the analyte, leading to inaccurate quantification |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 |
| Limit of Quantification | Lower, due to better signal-to-noise ratio | May be higher due to increased variability |
Experimental Protocol: Validation of an LC-MS/MS Method Using this compound
This section outlines a detailed methodology for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a target analyte in a biological matrix, using this compound as the internal standard.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution: Prepare a stock solution of the target analyte in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
This compound Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of this compound at a concentration appropriate for spiking into all samples.
Sample Preparation
-
To 100 µL of the biological matrix (e.g., plasma, urine, homogenized meconium), add a known amount of the this compound internal standard working solution.
-
Perform sample clean-up and analyte extraction. A common method is protein precipitation with a solvent like acetonitrile, followed by centrifugation. Solid-phase extraction (SPE) may also be employed for cleaner samples.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Utilize a suitable C18 reversed-phase column with a gradient elution program. The mobile phase typically consists of a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the MRM transitions (precursor ion → product ion) and collision energies for both the analyte and this compound to ensure high selectivity and sensitivity.
Method Validation Parameters
The following parameters should be assessed according to regulatory guidelines (e.g., FDA, EMA):
-
Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to ensure no significant interferences are observed at the retention times of the analyte and this compound.
-
Linearity and Range: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. The curve should have a correlation coefficient (r²) of ≥ 0.99 over a defined concentration range.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing replicate QC samples at a minimum of three concentration levels (low, medium, and high). The mean accuracy should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the matrix by comparing the analyte response in post-extraction spiked samples to that in a neat solution. The use of a deuterated internal standard like this compound is expected to effectively compensate for matrix effects.
-
Extraction Recovery: Determine the efficiency of the extraction procedure by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Assess the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at the intended storage temperature.
Visualizing the Workflow and Logical Relationships
To further clarify the processes involved, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for analytical method validation using this compound.
Caption: Role of this compound in compensating for analytical variability.
References
Meconin-d3 Analysis: A Comparative Guide to GC-MS and LC-MS Performance
For researchers, scientists, and professionals in drug development, the accurate quantification of Meconin, a metabolite of noscapine, is crucial for various applications, including monitoring illicit opiate use. The deuterated internal standard, Meconin-d3, plays a pivotal role in achieving precise and reliable results. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of Meconin, supported by available experimental data and detailed protocols.
This comparison aims to assist in selecting the most suitable analytical technique based on specific research needs, considering factors such as sensitivity, sample matrix, and throughput.
Performance Comparison at a Glance
The choice between GC-MS and LC-MS for Meconin analysis depends significantly on the desired sensitivity and the complexity of the sample matrix. While both techniques offer the specificity of mass spectrometric detection, their performance characteristics can differ substantially.
| Performance Metric | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | Data not available | 0.1 ng/g[1][2] |
| Limit of Quantification (LOQ) | Data not available | 0.2 ng/g[1][2] |
| Linearity | Data not available | 0.2 - 10.0 ng/g[1] |
| Internal Standard | This compound (inferred) | This compound |
| Sample Matrix | Urine | Umbilical Cord Tissue |
| Derivatization | Required | Not required |
Note: Quantitative performance data for a validated GC-MS method for Meconin was not publicly available at the time of this guide's compilation. The GC-MS method described in the literature did not quantify Meconin due to the lack of a standard.
In-Depth Analysis: GC-MS vs. LC-MS
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For a compound like Meconin, a derivatization step is typically required to increase its volatility and thermal stability for gas chromatographic separation.
Advantages of GC-MS for Meconin Analysis:
-
High Chromatographic Resolution: GC can provide excellent separation of analytes.
-
Established Libraries: Extensive mass spectral libraries are available for compound identification.
Limitations:
-
Derivatization Required: The need for derivatization adds an extra step to the sample preparation, which can increase variability and analysis time.
-
Thermal Decomposition: Thermally labile compounds may degrade in the GC inlet.
-
Limited Quantitative Data: A lack of published, validated quantitative methods for Meconin by GC-MS makes it difficult to assess its performance in terms of sensitivity and linearity.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), has become the gold standard for the quantification of a wide range of compounds in complex biological matrices. Its ability to analyze non-volatile and thermally labile molecules without derivatization makes it highly suitable for compounds like Meconin.
Advantages of LC-MS/MS for Meconin Analysis:
-
High Sensitivity and Specificity: LC-MS/MS offers excellent sensitivity, as demonstrated by the low limits of detection and quantification achieved for Meconin in umbilical cord tissue.
-
No Derivatization: Direct analysis of Meconin is possible, simplifying the sample preparation workflow.
-
Versatility: Suitable for a wide range of biological matrices.
Limitations:
-
Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can affect accuracy and precision, though the use of a deuterated internal standard like this compound can mitigate these effects.
-
Potentially Lower Chromatographic Resolution than GC: Depending on the column and mobile phase used.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are the experimental protocols derived from published studies for both GC-MS and LC-MS analysis of Meconin.
GC-MS Experimental Protocol (Analysis in Urine)
This protocol is based on a method described for the detection of Meconin in urine, though it lacked a quantification standard.
1. Sample Preparation:
-
Solid-Phase Extraction (SPE): Urine samples are passed through a solid-phase extraction column to isolate the analytes of interest and remove matrix interferences.
-
Elution: The analytes are eluted from the SPE column using an appropriate solvent mixture (e.g., dichloromethane/isopropanol/ammonia).
-
Evaporation: The eluate is evaporated to dryness under a stream of nitrogen.
-
Derivatization: The dried residue is derivatized to increase the volatility of Meconin for GC analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for drug analysis.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: A temperature gradient is used to separate the analytes.
-
Mass Spectrometer: Operated in scan mode to identify the characteristic mass-to-charge ratios (m/z) of Meconin.
-
Key Mass Ions for Meconin: m/z 194, 176, 165, 147.
References
Meconin-d3 in Forensic Proficiency Testing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proficiency testing is a cornerstone of quality assurance in forensic toxicology, ensuring that laboratories can accurately and reliably identify and quantify controlled substances. The choice of internal standard is critical in analytical methods, such as those used in proficiency testing, to correct for variability during sample preparation and analysis. This guide provides a comparative overview of Meconin-d3 as a specialized internal standard and contrasts its application with commonly used deuterated internal standards in broader opioid analysis panels relevant to forensic proficiency testing.
The Role of this compound in Heroin Biomarker Analysis
Meconin is a metabolite of noscapine, an opium alkaloid present in illicit heroin preparations but absent in pharmaceutical-grade diamorphine.[1][2][3] Consequently, the detection of meconin in forensic samples is a strong indicator of illicit heroin use. This compound serves as an ideal stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of meconin, aiding in the differentiation between the use of street heroin and prescribed opioids.
While proficiency testing programs may include a range of opioids, the inclusion of specific heroin biomarkers like meconin provides a more challenging and realistic scenario for participating laboratories. In this context, this compound is not a general-purpose internal standard for a broad opioid panel but a highly specific tool for a crucial aspect of forensic investigation.
Comparison with General Opioid Internal Standards
In routine forensic toxicology and proficiency testing for opioids, a panel of deuterated analogues of common opioids is typically employed. These SIL-ISs are chosen for their chemical and physical similarity to the target analytes, ensuring they behave similarly during extraction and ionization, thus providing reliable quantification.
The following table summarizes the performance of commonly used deuterated internal standards for the analysis of various opioids, providing a benchmark against which the specialized application of this compound can be understood. While direct comparative data for this compound across a broad opioid panel is not available due to its specialized use, the performance of these general standards highlights the expected analytical rigor.
Table 1: Performance Data for Commonly Used Deuterated Internal Standards in Opioid Analysis
| Analyte | Internal Standard | Matrix | Linearity (r²) | Recovery (%) | Matrix Effect (%) | Reference |
| Morphine | Morphine-d3 | Blood, Urine | >0.99 | 85-105 | <15 | [4][5] |
| Codeine | Codeine-d3 | Blood, Urine | >0.99 | 88-108 | <15 | |
| 6-Monoacetylmorphine (6-MAM) | 6-MAM-d3 | Blood, Urine | >0.99 | 82-110 | <20 | |
| Oxycodone | Oxycodone-d6 | Blood, Urine | >0.99 | 90-110 | <15 | |
| Hydrocodone | Hydrocodone-d6 | Blood, Urine | >0.99 | 92-107 | <15 | |
| Fentanyl | Fentanyl-d5 | Blood, Urine | >0.99 | 85-115 | <15 | |
| Methadone | Methadone-d3 | Urine | >0.99 | 89-104 | <10 |
This table represents a compilation of typical performance data from various sources and should be used as a general guideline.
Experimental Protocols
A robust analytical method is essential for accurate results in proficiency testing. Below is a detailed protocol for the analysis of a comprehensive opioid panel, including the specific biomarker meconin, in a urine matrix using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol: LC-MS/MS Analysis of Opioids and Meconin in Urine
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Internal Standard Spiking: To 1 mL of urine sample, add a working solution of internal standards (including this compound, Morphine-d3, Codeine-d3, 6-MAM-d3, etc.) to achieve a final concentration of 100 ng/mL for each.
-
Hydrolysis (for glucuronide metabolites): Add 1 mL of β-glucuronidase solution in an appropriate buffer (e.g., acetate buffer, pH 5.0) and incubate at 60°C for 2-3 hours.
-
Sample Loading: Condition a mixed-mode SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water. Load the hydrolyzed sample onto the cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the analytes with 2 mL of a suitable elution solvent (e.g., 2% formic acid in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 or similar reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analytes of interest. For example:
-
0-1 min: 5% B
-
1-8 min: Ramp to 95% B
-
8-9 min: Hold at 95% B
-
9-10 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) using optimized precursor-to-product ion transitions for each analyte and internal standard.
3. Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte to its corresponding internal standard.
-
Calibration curves are generated using fortified blank matrix samples at a minimum of five concentration levels.
Visualizing the Workflow
The following diagrams illustrate the key stages of the analytical process.
Caption: Experimental workflow for opioid and meconin analysis.
Caption: Logical relationship of internal standards in proficiency testing.
References
Meconin-d3 as an Internal Standard: A Comparative Guide to Accuracy and Precision in Bioanalytical Methods
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision that directly impacts the reliability and validity of quantitative bioanalytical data. This guide provides an objective comparison of Meconin-d3, a deuterated stable isotope-labeled (SIL) internal standard, with non-deuterated alternatives, focusing on the key performance metrics of accuracy and precision. The information presented is supported by established principles of bioanalytical method validation and data from relevant studies.
Stable isotope-labeled internal standards are widely recognized as the "gold standard" in quantitative mass spectrometry.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend their use to ensure the robustness of bioanalytical methods. The fundamental advantage of a SIL internal standard like this compound lies in its near-identical physicochemical properties to the analyte of interest. This similarity allows it to effectively compensate for variability during sample preparation, chromatography, and ionization, leading to enhanced accuracy and precision.
This compound has been successfully utilized as an internal standard in the sensitive detection of meconin, a metabolite of the heroin contaminant noscapine, as well as opiates such as codeine, morphine, and 6-monoacetylmorphine in complex biological matrices like human umbilical cord tissue.
Performance Comparison: this compound vs. Non-Deuterated Internal Standards
The following table summarizes the expected performance characteristics of a bioanalytical method using this compound as an internal standard compared to a method employing a non-deuterated (structural analog) internal standard. The data for this compound is illustrative of the typical high performance of deuterated internal standards in validated LC-MS/MS assays.
| Performance Parameter | This compound (Deuterated IS) - Expected Performance | Non-Deuterated IS (Structural Analog) - Typical Performance |
| Accuracy | Consistently within ±15% of the nominal concentration (often ≤ ±10%) | Within ±20% of the nominal concentration |
| Intra-Day Precision (%CV) | Typically < 10% | < 15% |
| Inter-Day Precision (%CV) | Typically < 15% | < 20% |
| Linearity (r²) | ≥ 0.99 | ≥ 0.98 |
| Limit of Quantitation (LOQ) | Lower, due to better signal-to-noise | Higher |
| Matrix Effect Compensation | High | Variable, can be significant |
Experimental Protocols
A robust and well-documented experimental protocol is essential for achieving accurate and precise results. The following is a representative methodology for the quantification of meconin and opiates in a biological matrix using this compound as an internal standard, based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare individual stock solutions of meconin, the target opiates, and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solutions in a suitable solvent (e.g., methanol/water, 50/50, v/v) to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration that provides an optimal response in the LC-MS/MS system.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking a blank biological matrix with known amounts of the analytes.
Sample Preparation (Solid-Phase Extraction - SPE)
-
To 1 mL of the biological sample (e.g., homogenized umbilical cord tissue, plasma, or urine), add the internal standard working solution containing this compound.
-
Pre-condition a mixed-mode cation exchange SPE cartridge with methanol followed by deionized water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a series of solvents to remove interfering substances. For example, a wash with 0.1 M hydrochloric acid can be followed by a wash with a low-percentage organic solvent.
-
Elute the analytes and the internal standard with an appropriate elution solvent, such as a mixture of methylene chloride, isopropanol, and ammonium hydroxide.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize the precursor-to-product ion transitions for meconin, each target opiate, and this compound.
-
Mandatory Visualizations
Caption: Experimental workflow for bioanalytical quantification using this compound as an internal standard.
References
Meconin-d3 Stability: A Comparative Guide to Ensuring Analytical Integrity
For researchers, scientists, and drug development professionals relying on the accuracy of analytical standards, understanding the stability of these compounds is paramount. This guide provides a comprehensive comparison of Meconin-d3 stability, offering insights into its expiration dating and presenting supporting experimental protocols for its assessment. This compound, a deuterium-labeled internal standard, is critical for the accurate quantification of meconin, a key biomarker for detecting illicit opiate use.[1] Its stability directly impacts the reliability of analytical results in forensic toxicology and metabolic studies.
Comparative Stability of Commercially Available this compound
The stability of this compound as a reference standard is a critical factor for its use in quantitative analysis. Different suppliers may provide varying information regarding the shelf life and optimal storage conditions. Below is a comparison of stability data from prominent chemical suppliers.
| Supplier | Catalog Number | Recommended Storage | Stated Shelf Life/Stability |
| Cayman Chemical | 9001141 | -20°C | ≥ 5 years[2] |
| LGC Standards | TRC-M202902 | +4°C | Not specified |
| MedchemExpress | HY-W019151S | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | Up to 3 years for powder |
| Pharmaffiliates | PA STI 057900 | 2-8°C Refrigerator | Not specified |
Note: The stability of this compound in solution is significantly less than in its solid form. It is recommended to prepare solutions fresh or store them at or below -20°C for short periods.
Logical Workflow for this compound Stability Testing
The following diagram illustrates a comprehensive workflow for assessing the stability of this compound, from initial sample handling to data analysis and shelf-life determination.
References
A Researcher's Guide to Selecting Meconin-d3: A Comparative Analysis Framework
For researchers, scientists, and drug development professionals, the quality and consistency of stable isotope-labeled internal standards are paramount for accurate and reproducible analytical results. This guide provides a comprehensive framework for the comparative analysis of Meconin-d3 from various suppliers. This compound is a deuterated analog of Meconin, a key metabolite of noscapine and a validated biomarker for illicit opiate use.[1][2][3][4] This document outlines essential experimental protocols, data presentation formats, and visual workflows to empower researchers in making informed decisions when selecting a this compound supplier.
The selection of a reliable supplier for analytical standards is a critical step in the development of robust analytical methods. While many suppliers offer this compound, the onus is on the end-user to verify the product's quality and suitability for their specific application. This guide proposes a series of standardized evaluations to compare this compound from different sources, ensuring the integrity of downstream analytical data.
Supplier Overview and Initial Assessment
Several reputable suppliers provide this compound for research and forensic applications. These include, but are not limited to, LGC Standards, Cayman Chemical, MedchemExpress, and Pharmaffiliates.[5] Initial assessment should involve a thorough review of the supplier's documentation, including the Certificate of Analysis (CoA), which provides key information on identity, purity, and storage conditions. Cayman Chemical, for instance, specifies a purity of ≥99% for deuterated forms (d1-d3).
Comparative Data Presentation
To facilitate a clear and objective comparison, all quantitative data should be summarized in structured tables. The following tables provide templates for organizing the results from the proposed experimental evaluations.
Table 1: Supplier Information and Physical Characteristics
| Supplier | Catalog Number | Lot Number | Appearance | Solubility (in Methanol) |
| Supplier A | --- | --- | White to Off-White Solid | --- mg/mL |
| Supplier B | --- | --- | White Crystalline Solid | --- mg/mL |
| Supplier C | --- | --- | White Powder | --- mg/mL |
Table 2: Purity and Isotopic Distribution Analysis by LC-MS
| Supplier | Chemical Purity (%) | Isotopic Purity (% d3) | % d0 | % d1 | % d2 |
| Supplier A | --- | --- | --- | --- | --- |
| Supplier B | --- | --- | --- | --- | --- |
| Supplier C | --- | --- | --- | --- | --- |
Table 3: Quantitative Performance in a Spiked Matrix (Meconium Extract)
| Supplier | Concentration (ng/mL) | Mean Peak Area (n=3) | Standard Deviation | % RSD |
| Supplier A | 10 | --- | --- | --- |
| Supplier A | 100 | --- | --- | --- |
| Supplier B | 10 | --- | --- | --- |
| Supplier B | 100 | --- | --- | --- |
| Supplier C | 10 | --- | --- | --- |
| Supplier C | 100 | --- | --- | --- |
Experimental Protocols
The following are detailed methodologies for the key experiments required to compare this compound from different suppliers.
Visual Inspection and Solubility Assessment
-
Objective: To assess the physical appearance and solubility of this compound from each supplier.
-
Protocol:
-
Visually inspect the physical appearance of the solid material from each supplier and record the observations (e.g., color, form).
-
Prepare a stock solution of this compound from each supplier in methanol at a concentration of 1 mg/mL.
-
Observe and record the solubility of each product. Note any particulates or cloudiness.
-
Purity and Isotopic Distribution Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To determine the chemical and isotopic purity of this compound from each supplier.
-
Protocol:
-
Sample Preparation:
-
Prepare a 1 µg/mL solution of each this compound standard in methanol.
-
-
LC-MS Conditions:
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure the separation of Meconin from potential impurities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Data Acquisition: Full scan mode to identify impurities and selected ion monitoring (SIM) for the different deuterated forms (d0, d1, d2, d3).
-
-
Data Analysis:
-
Calculate the chemical purity by integrating the peak area of this compound relative to the total peak area of all detected compounds.
-
Determine the isotopic distribution by calculating the relative abundance of the d0, d1, d2, and d3 isotopic peaks.
-
-
Performance Evaluation in a Biological Matrix
-
Objective: To assess the performance of this compound as an internal standard in a complex biological matrix like meconium.
-
Protocol:
-
Meconium Sample Preparation:
-
Homogenize 0.25 g of blank meconium with methanol.
-
Centrifuge the sample and perform a solid-phase extraction (SPE) to clean up the extract. This is a critical step to reduce matrix effects.
-
-
Spiking:
-
Spike the cleaned meconium extract with this compound from each supplier at two different concentrations (e.g., 10 ng/mL and 100 ng/mL).
-
Prepare three replicates for each concentration and each supplier.
-
-
LC-MS/MS Analysis:
-
Analyze the spiked samples using a validated LC-MS/MS method for the quantification of meconin.
-
Use multiple reaction monitoring (MRM) to monitor the transitions for both meconin and this compound.
-
-
Data Analysis:
-
Calculate the mean peak area, standard deviation, and relative standard deviation (%RSD) for the this compound peak at each concentration for each supplier.
-
-
Visualization of Experimental Workflows and Signaling Pathways
To aid in the understanding of the experimental processes, the following diagrams are provided.
Caption: Experimental workflow for the comparative analysis of this compound.
Caption: Role of this compound in the quantification of Noscapine metabolism.
Conclusion
The framework presented in this guide provides a systematic approach for the comparative evaluation of this compound from different suppliers. By performing these standardized experiments, researchers can generate the necessary data to select a high-quality internal standard that meets the rigorous demands of their analytical methods. This ensures the accuracy and reliability of results in both research and clinical settings, particularly in the context of monitoring for illicit opiate use. Ultimately, a well-characterized and consistent internal standard is fundamental to the integrity of any quantitative analysis.
References
Meconin-d3 Calibration: A Comparative Guide to Linearity and Range Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of linearity and range determination for the calibration of Meconin using its deuterated internal standard, Meconin-d3. The use of a stable isotope-labeled internal standard is a cornerstone of robust quantitative bioanalysis, offering significant advantages in accuracy and precision. This document outlines the experimental protocols, presents representative data, and compares this "gold standard" approach with alternative methods.
Performance Comparison: this compound vs. Alternative Internal Standards
The choice of an internal standard is a critical factor in the reliability of a bioanalytical method. A deuterated internal standard like this compound is considered the optimal choice for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays due to its near-identical chemical and physical properties to the analyte, Meconin.[1][2] This similarity ensures that it experiences the same variations during sample preparation, chromatography, and ionization, thereby providing effective compensation for potential errors.[3][4][5]
Alternative approaches, such as using a structurally similar analog as an internal standard or performing an external calibration, are also employed. However, these methods may not fully account for matrix effects and other sources of variability, potentially compromising the accuracy and precision of the results.
Table 1: Comparison of Calibration Strategies for Meconin Quantification
| Feature | This compound (Deuterated IS) | Structural Analog IS | External Calibration |
| Principle | Co-eluting, mass-differentiated standard that mimics the analyte's behavior. | A different molecule with similar chemical properties and chromatographic retention. | Calibration curve generated from standards prepared in a clean solvent, without an internal standard. |
| Matrix Effect Compensation | Excellent, as it is affected by matrix interferences in the same way as the analyte. | Partial, as its ionization efficiency may differ from the analyte in the presence of matrix components. | Poor, highly susceptible to matrix-induced signal suppression or enhancement. |
| Extraction Recovery Variability | Effectively corrects for analyte loss during sample preparation. | May not accurately reflect the analyte's recovery. | Does not account for sample-to-sample variations in recovery. |
| Precision & Accuracy | High precision and accuracy due to effective normalization. | Can be good, but may be less precise and accurate than with a deuterated IS. | Lower precision and accuracy, especially with complex biological matrices. |
| Regulatory Acceptance | Widely accepted and recommended by regulatory bodies like the FDA and EMA. | May be acceptable if well-justified and validated, but often subject to greater scrutiny. | Generally not suitable for complex bioanalytical methods requiring high accuracy. |
Experimental Data: Linearity and Range for this compound Calibration
The following table summarizes representative data from a linearity and range determination experiment for Meconin using this compound as the internal standard. The calibration curve was constructed by plotting the peak area ratio of Meconin to this compound against the nominal concentration of Meconin.
Table 2: Representative Linearity and Range Data for Meconin using this compound Internal Standard
| Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 0.5 (LLOQ) | 0.48 | 96.0 | 5.2 |
| 1.0 | 1.03 | 103.0 | 4.1 |
| 5.0 | 5.15 | 103.0 | 3.5 |
| 10.0 | 9.85 | 98.5 | 2.8 |
| 25.0 | 25.5 | 102.0 | 2.1 |
| 50.0 | 49.2 | 98.4 | 1.9 |
| 100.0 (ULOQ) | 101.5 | 101.5 | 1.5 |
Linearity Assessment:
-
Regression Model: Linear, with a 1/x² weighting factor
-
Correlation Coefficient (r²): > 0.995
These data demonstrate that the use of this compound as an internal standard allows for the establishment of a linear and accurate calibration curve over a wide dynamic range, from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).
Experimental Protocols
The following is a detailed methodology for the determination of linearity and range for the quantification of Meconin in a biological matrix (e.g., plasma or meconium homogenate) using this compound as an internal standard with LC-MS/MS.
Preparation of Stock and Working Solutions
-
Meconin Stock Solution (1 mg/mL): Accurately weigh and dissolve a known amount of Meconin reference standard in a suitable solvent (e.g., methanol).
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol).
-
Meconin Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Meconin stock solution with the appropriate solvent to create calibration standards.
-
This compound Working Internal Standard Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 50 ng/mL) to be added to all samples.
Preparation of Calibration Curve Standards
-
Prepare a set of at least six to eight non-zero calibration standards by spiking a blank biological matrix with the Meconin working standard solutions to achieve a range of concentrations covering the expected in-study sample concentrations.
-
The calibration range should be bracketed by the LLOQ and the ULOQ.
Sample Preparation
-
To an aliquot of each calibration standard, quality control (QC) sample, and unknown sample, add a fixed volume of the this compound working internal standard solution.
-
Perform a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard from the biological matrix.
-
Evaporate the extracted solvent and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: A typical flow rate for analytical LC.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both Meconin and this compound.
-
Data Analysis and Linearity Determination
-
Integrate the peak areas for the MRM transitions of Meconin and this compound.
-
Calculate the peak area ratio of Meconin to this compound for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the Meconin standards.
-
Perform a linear regression analysis, typically with a weighting factor (e.g., 1/x or 1/x²) to ensure accuracy at the lower end of the range.
-
The linearity is acceptable if the correlation coefficient (r²) is typically ≥ 0.99 and the back-calculated concentrations of the calibration standards are within ±15% of the nominal values (±20% for the LLOQ).
Visualizing the Workflow and Logical Relationships
The following diagrams, created using Graphviz, illustrate the experimental workflow for determining linearity and range, and the logical relationship of using a deuterated internal standard.
Caption: Experimental workflow for linearity and range determination.
Caption: Logical workflow for accurate quantification using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. scispace.com [scispace.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Logistics for Handling Meconin-d3
This guide provides crucial safety protocols and operational procedures for the handling and disposal of Meconin-d3 in a laboratory setting. This compound is the deuterated form of Meconin, a primary metabolite of Noscapine, and is often used as an internal standard for quantification by mass spectrometry.[1][2] As the toxicological properties of this compound have not been thoroughly investigated, it is imperative to treat it as a potentially hazardous substance and adhere to strict safety protocols.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the recommended PPE for handling this compound, based on standard precautions for chemical compounds with unknown toxicity.[3][4]
| Protection Type | PPE Item | Specification & Rationale |
| Eye Protection | Safety glasses with side-shields or Goggles | Essential for protecting eyes from splashes or airborne particles of the solid compound. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Protects skin from direct contact. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher | Recommended when handling the solid powder outside of a fume hood to prevent inhalation of airborne particles. |
Operational Plan: Handling this compound
A systematic workflow ensures safety and minimizes the risk of contamination during handling. The following procedure outlines the key steps from receiving the compound to its preparation for experimental use.
Caption: Workflow for safe handling and preparation of this compound.
Experimental Protocol for Handling:
-
Receiving and Storage : Upon receipt, inspect the container for any signs of damage or leakage. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Preparation : Before handling, ensure you are in a designated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE) : Always wear the appropriate PPE as specified in the table above.
-
Weighing : When weighing the solid compound, use a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhaling airborne powder.
-
Solubilization : this compound is soluble in solvents such as DMF and DMSO. Prepare solutions by carefully adding the solvent to the weighed solid to avoid splashing.
-
Labeling : Clearly label all containers with the chemical name ("this compound"), concentration, solvent, and date of preparation.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and associated materials is critical to ensure laboratory safety and environmental compliance. All waste must be treated as hazardous chemical waste and disposed of through a licensed professional waste disposal service. Do not dispose of this material in standard trash or down the drain.
Caption: Waste stream management and disposal for this compound.
Step-by-Step Disposal Protocol:
-
Waste Segregation : It is crucial to segregate waste streams to prevent chemical reactions and ensure compliant disposal.
-
Solid Waste : Collect any unused solid this compound, contaminated weigh boats, or vials directly into a designated, sealable container labeled "Hazardous Solid Waste: this compound".
-
Liquid Waste : Collect all solutions containing this compound in a separate, compatible, and clearly labeled hazardous liquid waste container.
-
Contaminated Materials : Items such as used gloves, pipette tips, and wipes that have come into contact with this compound should be disposed of in the solid hazardous waste container.
-
-
Container Management : Use only approved, leak-proof containers for waste. Ensure they are clearly labeled with "Hazardous Waste" and the full chemical name. Keep containers sealed except when adding waste.
-
Storage : Store sealed waste containers in a designated and secure Satellite Accumulation Area within the laboratory, away from general work areas.
-
Final Disposal : Once a waste container is full, arrange for its collection by your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste contractor for final disposal in accordance with all federal, state, and local regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
